5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine
Description
Propriétés
Numéro CAS |
89099-86-5 |
|---|---|
Formule moléculaire |
C8H9ClN4 |
Poids moléculaire |
196.64 g/mol |
Nom IUPAC |
5-chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine |
InChI |
InChI=1S/C8H9ClN4/c1-12(2)7-5-6(9)13-4-3-10-8(13)11-7/h3-5H,1-2H3 |
Clé InChI |
AZXBLFRUGLHZBK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC2=NC=CN2C(=C1)Cl |
Origine du produit |
United States |
An In-depth Technical Guide on the Core Mechanism of Action for 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyrimidine scaffold is a "privileged" heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications. This technical guide provides an in-depth exploration of the likely mechanism of action for a specific subclass: 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine derivatives. Drawing upon extensive research into the broader class of imidazo[1,2-a]pyrimidines and related fused heterocycles, this document synthesizes current understanding and proposes a putative mechanistic framework centered on kinase inhibition. Furthermore, it outlines a comprehensive, self-validating experimental workflow to rigorously test this hypothesis, offering detailed protocols for key assays. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and characterization of novel therapeutics targeting signal transduction pathways.
The Imidazo[1,2-a]pyrimidine Scaffold: A Privileged Core in Drug Discovery
The imidazo[1,2-a]pyrimidine nucleus, a fused bicyclic heteroaromatic system, is a cornerstone in the design of novel therapeutic agents. Its structural rigidity, synthetic tractability, and ability to engage in diverse molecular interactions have established it as a versatile template for targeting a wide array of biological macromolecules. Marketed drugs and clinical candidates incorporating this scaffold span a remarkable therapeutic spectrum, including anxiolytics, hypnotics, and agents for the treatment of infectious diseases and cancer.[1][2] The broad utility of this scaffold underscores its importance as a starting point for the development of new chemical entities with tailored pharmacological profiles.
Postulated Mechanism of Action: Kinase Inhibition as a Primary Modality
While direct experimental evidence for 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine derivatives is not yet prevalent in the public domain, a comprehensive analysis of the vast body of literature on analogous compounds strongly suggests a primary mechanism of action rooted in the inhibition of protein kinases.
The imidazo[1,2-a]pyrimidine and the closely related imidazo[1,2-a]pyridine scaffolds are frequently identified as potent inhibitors of various kinase families.[3] These enzymes play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The ATP-binding pocket of kinases provides a well-defined target for small molecule inhibitors, and the imidazo[1,2-a]pyrimidine core is adept at forming the necessary hydrogen bonds and hydrophobic interactions to achieve high-affinity binding.
The specific substitutions on the 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine scaffold are anticipated to significantly influence its target selectivity and potency:
-
5-Chloro Substituent: The electron-withdrawing nature of the chlorine atom at the 5-position can modulate the electronic properties of the heterocyclic ring system, potentially enhancing its interaction with specific amino acid residues within the kinase ATP-binding site.
-
7-N,N-dimethylamino Group: The presence of a basic dimethylamino group at the 7-position can serve as a crucial hydrogen bond acceptor or engage in ionic interactions, further anchoring the molecule within the target protein. Structure-activity relationship studies on related 7-amino-pyrazolo[1,5-a]pyrimidines have highlighted the importance of this substituent for biological activity.[4]
Based on these considerations, it is hypothesized that 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine derivatives function as ATP-competitive kinase inhibitors . The specific kinase(s) targeted would be dependent on the precise three-dimensional conformation of the molecule and its complementarity to the ATP-binding pocket of individual kinases.
A Validating Experimental Workflow for Mechanistic Elucidation
To rigorously test the kinase inhibitor hypothesis and precisely define the mechanism of action for 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine derivatives, a multi-tiered, self-validating experimental approach is proposed. This workflow is designed to progress from broad, high-throughput screening to specific, mechanistic studies.
Figure 1: A tiered experimental workflow for elucidating the mechanism of action.
Tier 1: Initial Target Identification and Cellular Phenotyping
The initial phase focuses on broad screening to identify potential kinase targets and to observe the phenotypic effects of the compounds on cancer cells.
3.1.1. Experimental Protocol: Kinase Panel Screening
-
Objective: To identify the primary kinase targets of the 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine derivatives from a large panel of recombinant human kinases.
-
Methodology:
-
Select a commercial kinase screening service that offers a diverse panel of kinases (e.g., >400 kinases).
-
Provide the test compounds at a single high concentration (e.g., 10 µM).
-
The service will perform in vitro kinase activity assays, typically using a radiometric (e.g., ³³P-ATP) or fluorescence-based method to measure the phosphorylation of a substrate peptide.
-
The percentage inhibition of each kinase by the test compound is determined relative to a control (DMSO vehicle).
-
-
Expected Outcome: A list of "hit" kinases that are significantly inhibited by the test compounds.
3.1.2. Experimental Protocol: Cellular Proliferation Assay
-
Objective: To determine the effect of the derivatives on the proliferation of a panel of human cancer cell lines.
-
Methodology:
-
Seed cancer cells from various lineages (e.g., breast, colon, lung, leukemia) in 96-well plates at an appropriate density.
-
After allowing the cells to adhere overnight, treat them with a serial dilution of the test compounds (e.g., from 0.01 µM to 100 µM).
-
Incubate the cells for a period of 72 hours.
-
Assess cell viability using a suitable assay, such as the sulforhodamine B (SRB) assay or a resazurin-based assay.
-
Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.
-
-
Expected Outcome: Identification of cancer cell lines that are sensitive to the test compounds, providing a basis for further cellular studies.
Tier 2: Target Validation and Elucidation of Cellular Mechanisms
This phase aims to validate the "hit" kinases from the initial screen and to investigate the cellular consequences of their inhibition.
3.2.1. Experimental Protocol: IC50 Determination for Hit Kinases
-
Objective: To determine the potency of the compounds against the validated "hit" kinases.
-
Methodology:
-
Perform in vitro kinase assays for each "hit" kinase using a range of compound concentrations.
-
The data is then fitted to a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
-
Expected Outcome: Quantitative data on the potency of the compounds for specific kinases, allowing for the ranking of their activity.
3.2.2. Experimental Protocol: Western Blot Analysis of Downstream Signaling
-
Objective: To confirm that the compounds inhibit the target kinase within a cellular context by assessing the phosphorylation status of its downstream substrates.
-
Methodology:
-
Treat a sensitive cancer cell line with the test compound at concentrations around its GI50 value for various time points.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated and total forms of the downstream substrate of the target kinase.
-
-
Expected Outcome: A dose- and time-dependent decrease in the phosphorylation of the substrate, confirming target engagement in cells.
Figure 2: A hypothetical kinase signaling pathway inhibited by the compound.
Tier 3: In-depth Mechanistic Characterization
The final phase focuses on detailed biochemical and structural studies to fully characterize the mechanism of inhibition.
3.3.1. Experimental Protocol: Enzyme Kinetics
-
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) with respect to ATP.
-
Methodology:
-
Perform in vitro kinase assays with varying concentrations of both the test compound and ATP.
-
Measure the initial reaction velocities.
-
Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.
-
-
Expected Outcome: Kinetic data that will reveal whether the compound competes with ATP for binding to the kinase, which would be consistent with the proposed mechanism.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise tabular format for easy comparison.
Table 1: Representative Data Summary
| Compound ID | Target Kinase | Kinase IC50 (nM) | Cancer Cell Line | GI50 (µM) |
| Derivative 1 | Kinase X | 50 | MCF-7 | 0.5 |
| Derivative 2 | Kinase Y | 120 | HCT116 | 1.2 |
Concluding Remarks
The 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine scaffold represents a promising starting point for the development of novel therapeutic agents. Based on extensive precedent in the scientific literature, it is highly probable that derivatives based on this core will function as kinase inhibitors. The comprehensive experimental workflow detailed in this guide provides a robust framework for the elucidation of their precise mechanism of action, from initial target identification to in-depth biochemical characterization. The insights gained from these studies will be invaluable for the optimization of this compound class and for advancing their potential clinical development.
References
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Unveiling the Therapeutic Potential: A Preliminary Biological Activity Assessment of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive framework for the initial biological evaluation of the novel compound, 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine. Capitalizing on the well-documented and diverse biological activities of the imidazo[1,2-a]pyrimidine scaffold, this document outlines a strategic and scientifically rigorous approach to elucidate the therapeutic potential of this specific derivative. We will delve into the hypothesized mechanisms of action, present detailed experimental protocols for preliminary screening, and provide a roadmap for data interpretation and subsequent research endeavors.
The Imidazo[1,2-a]pyrimidine Scaffold: A Privileged Heterocycle in Medicinal Chemistry
The imidazo[1,2-a]pyrimidine core is a prominent heterocyclic structure in drug discovery, renowned for its wide spectrum of pharmacological activities.[1][2][3] This scaffold is a bioisostere of purine, allowing it to interact with a variety of biological targets.[3] Extensive research has demonstrated the potential of imidazo[1,2-a]pyrimidine derivatives in several therapeutic areas, including:
-
Oncology: Numerous studies have highlighted the anticancer properties of this class of compounds. They have been shown to induce cytotoxicity and cell cycle arrest in various cancer cell lines, including melanoma, cervical, and breast cancer.[4][5] The proposed mechanisms often involve the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR pathway.[4]
-
Inflammation and Pain: Certain imidazo[1,2-a]pyrimidine derivatives have demonstrated potent anti-inflammatory and analgesic effects, primarily through the inhibition of cyclooxygenase-2 (COX-2).[6]
-
Infectious Diseases: The scaffold has been associated with promising antimicrobial, antifungal, and antileishmanial activities.[1][7][8]
-
Neurological Disorders: Some derivatives have been investigated for their anxiolytic and anticonvulsant properties, targeting GABA-A receptors.[1]
Given the established therapeutic relevance of the imidazo[1,2-a]pyrimidine core, a systematic investigation into the biological profile of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine is a scientifically sound and promising endeavor.
Hypothesized Biological Activity Profile
Based on the structure of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine, we can formulate several hypotheses regarding its potential biological activities. The presence of the chloro and dimethylamino substituents on the imidazo[1,2-a]pyrimidine core may modulate its interaction with various biological targets, potentially leading to a unique pharmacological profile.
Our primary hypotheses are centered around its potential as an anticancer agent . The substitution pattern could influence its ability to inhibit protein kinases, disrupt protein-protein interactions within cancer-related signaling pathways, or induce cytotoxic effects through other mechanisms.
A secondary line of investigation will explore its potential anti-inflammatory and antimicrobial properties, given the prevalence of these activities within the imidazo[1,2-a]pyrimidine class.
A Proposed Experimental Workflow for Preliminary Biological Characterization
To systematically evaluate the biological activity of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine, we propose a multi-tiered experimental approach. This workflow is designed to provide a broad yet informative initial assessment of its therapeutic potential.
Caption: A tiered experimental workflow for the preliminary biological evaluation of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine.
Detailed Experimental Protocols
In Vitro Cytotoxicity Screening
Objective: To determine the cytotoxic effects of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine against a panel of human cancer cell lines.
Protocol:
-
Cell Lines: A representative panel of cancer cell lines should be used, for instance:
-
Cell Culture: Cells will be maintained in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
MTT Assay:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine (e.g., 0.1 to 100 µM) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Western Blotting for Pathway Analysis
Objective: To investigate the effect of the compound on key proteins in the PI3K/AKT/mTOR signaling pathway.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the IC50 concentration of the compound for 24 and 48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-AKT, AKT, p-mTOR, mTOR, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: A streamlined workflow for Western Blotting analysis.
Data Presentation and Interpretation
Quantitative data from the in vitro assays should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Cytotoxicity of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Melanoma | TBD |
| HeLa | Cervical | TBD |
| HCC1937 | Breast | TBD |
| A549 | Lung | TBD |
| HepG2 | Liver | TBD |
| TBD: To be determined |
Interpretation: The IC50 values will provide a quantitative measure of the compound's cytotoxic potency against different cancer types. A low micromolar or nanomolar IC50 would indicate significant anticancer activity and warrant further investigation into its mechanism of action.
Future Directions and Concluding Remarks
The preliminary biological evaluation of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine, as outlined in this guide, will provide crucial insights into its therapeutic potential. Positive results from the initial screening will pave the way for more in-depth studies, including:
-
Lead Optimization: Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs.
-
In Vivo Efficacy Studies: Evaluation of the compound's antitumor activity in animal models.
-
Pharmacokinetic and Toxicological Profiling: Assessment of the compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
References
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- El-Sayed, M. A., et al. (2021). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Molecules, 26(11), 3291.
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pharmacokinetics of imidazo[1,2-a]pyrimidine scaffold compounds
An In-Depth Technical Guide to the Pharmacokinetics of Imidazo[1,2-a]pyrimidine Scaffold Compounds
Authored by: Gemini, Senior Application Scientist
Introduction: The Imidazo[1,2-a]pyrimidine Scaffold in Modern Drug Discovery
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] Several compounds incorporating this scaffold have entered clinical development, underscoring its therapeutic potential.[2][3]
However, the journey from a potent "hit" compound to a successful drug is critically dependent on its pharmacokinetic profile—what the body does to the drug. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the imidazo[1,2-a]pyrimidine core is paramount for optimizing drug candidates, predicting human exposure, and ensuring safety and efficacy.[5] An incomplete understanding of these ADME characteristics can lead to clinical failures due to poor bioavailability, rapid clearance, or the formation of toxic metabolites.[5]
This guide provides a comprehensive overview of the pharmacokinetic landscape of imidazo[1,2-a]pyrimidine compounds. It is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the experimental evaluation and strategic optimization of this important scaffold. We will delve into the known metabolic liabilities, discuss strategies to enhance drug-like properties, and provide detailed protocols for key in vitro ADME assays.
Core Pharmacokinetic Profile: ADME of Imidazo[1,2-a]pyrimidines
The overall pharmacokinetic behavior of a drug candidate determines its concentration profile at the site of action and, consequently, its therapeutic effect. For the imidazo[1,2-a]pyrimidine class, several key themes have emerged from numerous studies.
Absorption and Bioavailability
The oral bioavailability of imidazo[1,2-a]pyrimidine derivatives can be variable, but many examples of compounds with good oral absorption have been reported.[6][7] For instance, certain potent inhibitors of lipoprotein-associated phospholipase A2 (Lp-PLA2) based on this scaffold have demonstrated excellent pharmacokinetic profiles and significant efficacy in rats after oral dosing.[7]
Key factors influencing absorption include aqueous solubility and membrane permeability. While some series have been noted for suboptimal solubility, chemical modifications can address this challenge.[8] Permeability is often assessed using in vitro models like the Caco-2 cell assay. A significant hurdle for many heterocyclic compounds is their susceptibility to efflux by transporters such as P-glycoprotein (Pgp).[9] Medicinal chemistry efforts have shown that strategic incorporation of features like fluorine-substituted piperidines can significantly reduce Pgp-mediated efflux, thereby improving bioavailability.[9]
Distribution
Once absorbed, the distribution of a drug is largely governed by its binding to plasma proteins.[8] High plasma protein binding can limit the concentration of free, pharmacologically active drug available to interact with its target. The interaction of imidazo[1,2-a]pyrimidine derivatives with serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), has been studied, indicating that these compounds can bind strongly to these proteins.[10] The extent of this binding is a critical parameter to measure during lead optimization.
Metabolism: The Critical Role of Aldehyde Oxidase (AO)
Metabolism is arguably the most critical and challenging aspect of the pharmacokinetics of the imidazo[1,2-a]pyrimidine scaffold. While cytochrome P450 (CYP450) enzymes are the primary metabolic route for a majority of drugs, many electron-deficient nitrogen-containing heterocycles, including imidazo[1,2-a]pyrimidines, are susceptible to metabolism by cytosolic enzymes, particularly Aldehyde Oxidase (AO) .[11][12]
The imidazo[1,2-a]pyrimidine ring system is a well-established substrate for AO, which can lead to rapid metabolism and high clearance.[11][13][14] This metabolic pathway involves the oxidation of the electron-deficient carbon atoms adjacent to the ring nitrogens.[11] A critical insight for drug developers is that standard in vitro metabolic stability assays using human liver microsomes (HLM), which are rich in CYP enzymes but lack cytosolic AO, can be misleading.[11] They may fail to detect this significant clearance pathway, leading to a gross underestimation of in vivo clearance. Therefore, it is essential to use liver S9 fractions, which contain both microsomal and cytosolic enzymes, for a more accurate assessment.[7][11]
Given the liability of the core scaffold, significant medicinal chemistry efforts have been directed at reducing AO-mediated metabolism. Key strategies include:
-
Blocking the Site of Oxidation: Introducing substituents at the most probable site of AO oxidation can sterically hinder the enzyme's access and prevent metabolism.[11][13]
-
Altering the Heterocycle: In some cases, scaffold hopping to an alternative heterocyclic system that is less susceptible to AO may be necessary.[11][13]
-
Modulating Electronic Properties: Fine-tuning the electronic nature of the ring system can reduce its susceptibility to nucleophilic attack by AO.
The diagram below illustrates the primary metabolic pathways affecting the imidazo[1,2-a]pyrimidine scaffold.
Excretion
The final step, excretion, primarily involves the elimination of the parent drug and its metabolites from the body, usually via the kidneys. The rate of elimination is described by the clearance (Cl) parameter. For compounds that are rapidly metabolized, such as those susceptible to AO, clearance can be high, leading to a short half-life (t½).[11] Conversely, derivatives designed to be metabolically stable can exhibit low systemic clearance and longer half-lives.[6]
Structure-Pharmacokinetic Relationships (SPRs): A Summary
The relationship between a compound's chemical structure and its pharmacokinetic properties is complex but crucial for rational drug design.
| Parameter | Structural Influence & Optimization Strategy | References |
| Absorption | Increased polarity can sometimes be tolerated, but high lipophilicity often correlates with poor solubility. Strategic introduction of polar groups can improve this balance. | [15][16] |
| Bioavailability | Pgp efflux is a common issue. Introduction of fluorine, particularly on piperidine rings, has been shown to block Pgp-mediated transport and improve oral exposure. | [9] |
| Metabolic Stability | The imidazo[1,2-a]pyrimidine core is a known substrate for Aldehyde Oxidase (AO). Blocking the site of oxidation (e.g., C7 position) with a suitable group is a key strategy to reduce AO-mediated clearance. | [11][13] |
| Clearance | High clearance is often linked to AO metabolism. Compounds with low AO liability typically exhibit lower plasma clearance and longer half-lives. | [6][11] |
| Potency vs. PK | A common challenge is balancing high potency with favorable PK. Highly potent, lipophilic compounds may suffer from poor solubility and rapid metabolism. Optimization often requires a multi-parameter approach. | [6][15] |
Essential Experimental Protocols for ADME Assessment
Accurate and reproducible ADME data are contingent on standardized experimental protocols.[8] Below are methodologies for key in vitro assays crucial for characterizing imidazo[1,2-a]pyrimidine derivatives.
Protocol 1: Metabolic Stability in Human Liver S9 Fraction
Causality: This assay is critical for compounds with a potential for AO-mediated metabolism. Unlike liver microsomes, the S9 fraction contains both microsomal (CYP450) and cytosolic (e.g., AO) enzymes, providing a more complete picture of metabolic clearance.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver S9 fraction and an NADPH-regenerating system (Solution A: NADP+, Solution B: G6P, G6PD) on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
-
Incubation Setup:
-
Two sets of incubations are required: one with the NADPH-regenerating system (+NADPH) to assess total (CYP and cytosolic) metabolism, and one without (-NADPH) to assess cytosolic metabolism alone (primarily AO).
-
In a 96-well plate, add phosphate buffer, S9 fraction (final protein concentration typically 0.5-1.0 mg/mL), and the NADPH system (for the +NADPH condition).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the test compound (final concentration typically 1 µM).
-
Incubate at 37°C with shaking.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction immediately by adding 2-3 volumes of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) from the t½ and incubation parameters.[8]
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
Causality: This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is the gold standard for predicting in vivo drug absorption and identifying compounds that are substrates of efflux transporters like P-gp.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until a differentiated monolayer is formed.
-
Verify monolayer integrity before the experiment using Transepithelial Electrical Resistance (TEER) measurements.
-
-
Assay Setup:
-
The assay measures permeability in two directions: Apical (A) to Basolateral (B) for absorption, and Basolateral (B) to Apical (A) for efflux.
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
-
Dosing:
-
Add the test compound (typically 1-10 µM) to either the apical (for A-to-B) or basolateral (for B-to-A) chamber.
-
Include a fluorescent marker (e.g., Lucifer Yellow) to monitor monolayer integrity throughout the experiment.
-
-
Sampling:
-
Incubate the plates at 37°C with gentle shaking.
-
At a specified time point (e.g., 90 or 120 minutes), take samples from the receiver chamber (basolateral for A-to-B, apical for B-to-A). Also, take a sample from the donor chamber at the beginning and end of the incubation.
-
-
Analysis:
-
Determine the concentration of the test compound in all samples by LC-MS/MS.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 typically indicates that the compound is a substrate for active efflux.
-
Protocol 3: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
Causality: This assay determines the fraction of a drug that binds to plasma proteins, which is crucial as only the unbound drug is free to distribute into tissues and exert a pharmacological effect. The RED device uses a semipermeable membrane to separate a plasma-containing chamber from a buffer chamber, allowing for the equilibrium of unbound drug.
Step-by-Step Methodology:
-
Device Preparation:
-
Prepare the RED device inserts by adding the test compound to plasma (human, rat, etc.) in one chamber and an equal volume of buffer (e.g., PBS, pH 7.4) to the other chamber.
-
-
Incubation:
-
Seal the plate and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
-
Sampling:
-
After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
-
Analysis:
-
Combine the plasma sample with an equal volume of blank buffer, and the buffer sample with an equal volume of blank plasma to ensure matrix matching for LC-MS/MS analysis.
-
Precipitate proteins with a cold organic solvent containing an internal standard.
-
Analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentration.
-
-
Data Calculation:
-
Calculate the fraction unbound (fu) = Concentration in buffer chamber / Concentration in plasma chamber.
-
Calculate the percentage bound = (1 - fu) * 100.[8]
-
The following diagrams provide a visual summary of the in vitro ADME assessment workflow and the key metabolic pathways.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyrimidine scaffold remains a highly attractive core for the development of novel therapeutics. Its synthetic tractability and rich biological activity provide a fertile ground for drug discovery. However, successful translation to the clinic requires a deep and early understanding of its pharmacokinetic properties.
The primary challenge remains the scaffold's inherent susceptibility to metabolism by aldehyde oxidase, a pathway that can be easily missed by conventional screening paradigms. A robust in vitro ADME strategy, incorporating S9 fractions and specific AO inhibitor control experiments, is non-negotiable for programs utilizing this scaffold. Medicinal chemistry strategies focused on blocking AO-mediated metabolism have proven effective and should be a central focus of lead optimization.
Future work will likely involve the greater use of in silico tools and physiologically based pharmacokinetic (PBPK) modeling to better predict human pharmacokinetics from in vitro data.[5] As our understanding of the interplay between chemical structure, metabolic enzymes, and transporters continues to grow, the rational design of imidazo[1,2-a]pyrimidine-based drugs with optimal pharmacokinetic profiles will become increasingly achievable, unlocking the full therapeutic potential of this remarkable scaffold.
References
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Dalvie, D. K., et al. (2011). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry. [Link]
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Gray, A., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]
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Dalvie, D. K., et al. (2011). Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). PubMed. [Link]
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Kumar, R., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
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Dalvie, D. K., et al. (2011). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO) | Request PDF. ResearchGate. [Link]
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Wang, T., et al. (2015). Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors. PubMed. [Link]
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Gray, A., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]
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Kibou, Z., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. [Link]
-
S. Al-Warhi, T., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. [Link]
- Not applicable.
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Yang, Y., et al. (2023). Imidazo[1,2- a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance. ResearchGate. [Link]
-
Barlaam, B., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC. [Link]
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de Oliveira, R. S., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
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Kibou, Z., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Semantic Scholar. [Link]
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Bakunova, S. M., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC. [Link]
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Kumar, D., et al. (2023). Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes. Semantic Scholar. [Link]
- Not applicable.
-
Kumar, D., et al. (2023). Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes. PMC. [Link]
-
Jana, A., et al. (2025). Decoding the interaction of an imidazo-pyrimidine derivative with serum proteins: Spectroscopic, computational and structure-activity relationship analysis. PubMed. [Link]
- Not applicable.
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Stresser, D. M., et al. (2006). Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions. PubMed. [Link]
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Özer, İ., & Doluca, O. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. [Link]
- Not applicable.
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Metabolon (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. [Link]
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An In-Depth Technical Guide to Characterizing the In Vitro Binding Affinity of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the in vitro binding affinity of the novel compound, 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine. Given the lack of pre-existing public data for this specific molecule, this document outlines a strategic, multi-faceted approach, beginning with target class identification and culminating in precise quantitative characterization of the ligand-target interaction. The methodologies described are grounded in established principles of biophysical and biochemical analysis, ensuring robust and reliable data generation.
Introduction: The Imidazo[1,2-a]pyrimidine Scaffold and the Imperative of Binding Affinity Determination
The imidazo[1,2-a]pyrimidine core is a recognized privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent kinase inhibition.[1][2] The specific compound, 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine, through its structural alerts, suggests a high probability of interaction with ATP-binding sites, particularly within the protein kinase family. A closely related analog, 5-chloro-7-(propan-2-ylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, has been shown to inhibit Cyclin-A2/Cyclin-dependent kinase 2 (CDK2) with an IC50 of 1.5 µM, reinforcing this hypothesis.[3]
Understanding the binding affinity of a compound for its molecular target is a cornerstone of drug discovery. It provides a quantitative measure of the strength of the interaction, which is fundamental to elucidating its mechanism of action, establishing structure-activity relationships (SAR), and predicting in vivo efficacy. This guide will detail a logical workflow for the comprehensive characterization of the binding properties of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine.
Strategic Workflow for Binding Affinity Characterization
The determination of in vitro binding affinity is not a monolithic process but rather a tiered approach. We will progress from broad, initial screening to identify the molecular target(s) to high-resolution techniques that provide a complete thermodynamic and kinetic profile of the interaction.
Caption: Strategic workflow for binding affinity characterization.
Phase 1: Target Identification via Kinase Panel Screening
The most logical and unbiased first step is to screen 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine against a broad panel of human kinases. This will identify potential high-affinity targets and provide an early assessment of selectivity.
Recommended Approach: A competition binding assay, such as the KINOMEscan™, is ideal. In this format, the test compound competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified, and a lower signal indicates stronger competition by the test compound.
Experimental Causality: This method is advantageous as it measures direct binding rather than inhibition of enzymatic activity. This decouples the measurement from the complexities of substrate and ATP concentration, providing a more direct readout of affinity.
Phase 2: Biochemical Potency (IC₅₀) Determination
Once a primary target (or targets) is identified, the next step is to determine the compound's functional potency in a biochemical assay. This will provide an IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%.
Recommended Methodologies:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A homogeneous assay that measures the phosphorylation of a substrate.[4]
-
AlphaLISA®: A bead-based, no-wash immunoassay that can detect kinase activity.[4]
Detailed Protocol: TR-FRET Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X kinase solution in the appropriate kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂).[5]
-
Prepare a 2X substrate/ATP solution. The ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure a sensitive measurement of competitive inhibition.
-
Prepare serial dilutions of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine in 100% DMSO, followed by a dilution into the kinase assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the compound solution to the assay wells.
-
Add 5 µL of the 2X kinase solution and incubate for 15-30 minutes at room temperature to allow for compound binding.[5]
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate for 60-90 minutes at room temperature.
-
Stop the reaction and detect phosphorylation by adding the detection solution (e.g., containing a Europium-labeled anti-phospho-antibody and an acceptor-labeled streptavidin if a biotinylated substrate is used).[4]
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to controls (DMSO vehicle for 0% inhibition and a known potent inhibitor for 100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Phase 3: Quantitative Binding Affinity (Kᵢ and Kₔ) Determination
While the IC₅₀ is a measure of functional potency, it is not a true binding constant. To determine the intrinsic binding affinity, more direct and label-free methods are required.
Radioligand Binding Assay (Kᵢ Determination)
This is the gold standard for quantifying the affinity of a test compound for a receptor or enzyme active site.[6] It involves a competition experiment between the unlabeled test compound and a radiolabeled ligand with known affinity (Kₔ) for the target.
-
Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing the target kinase. Homogenize cells in a cold lysis buffer and pellet the membranes by centrifugation.[7]
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[7]
-
Determine the protein concentration using a standard method like the BCA assay.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
50 µL of the test compound at various concentrations.
-
50 µL of a suitable radioligand (e.g., a known tritiated or iodinated kinase inhibitor) at a fixed concentration (typically at or below its Kₔ).
-
150 µL of the membrane preparation (containing 50-120 µg of protein).[7]
-
-
Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[7]
-
Terminate the assay by rapid vacuum filtration through a glass fiber filtermat to separate bound from free radioligand.[8]
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filtermat and measure the retained radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC₅₀ from the competition curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[9] It is the only method that can determine all binding parameters (affinity, enthalpy, entropy, and stoichiometry) in a single experiment, providing a complete thermodynamic profile of the interaction.[9][10]
-
Sample Preparation:
-
Express and purify the target kinase to >95% purity.
-
Prepare a solution of the purified kinase (typically 5-50 µM) in a suitable, degassed buffer.[11]
-
Prepare a solution of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine (typically 10-20 fold higher concentration than the kinase) in the exact same buffer to minimize heats of dilution.[11]
-
Accurately determine the concentrations of both the protein and the ligand.
-
-
ITC Instrument Setup and Titration:
-
Load the kinase solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the compound into the kinase solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat signal for each injection to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model (e.g., a one-site binding model) to determine:
-
Kₔ (Dissociation Constant): A measure of binding affinity.
-
ΔH (Enthalpy Change): The heat released or absorbed upon binding.
-
n (Stoichiometry): The molar ratio of ligand to protein at saturation.
-
-
The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS , where Kₐ = 1/Kₔ.
-
Caption: Isothermal Titration Calorimetry (ITC) workflow.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the real-time binding of an analyte (the compound) to a ligand (the target kinase) immobilized on a sensor surface.[12][13] This provides not only the equilibrium dissociation constant (Kₔ) but also the kinetic rate constants for association (kₐ or kₒₙ) and dissociation (kₔ or kₒff).[14]
-
Sensor Chip Preparation:
-
Binding Analysis:
-
Prepare a series of concentrations of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine in a running buffer.
-
Inject the compound solutions over the sensor surface containing the immobilized kinase.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to generate sensorgrams for the association and dissociation phases.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine kₐ and kₔ.
-
Calculate the equilibrium dissociation constant (Kₔ) from the ratio of the rate constants: Kₔ = kₔ / kₐ .
-
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format for easy comparison. Below is a hypothetical data summary for 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine against a putative target, Kinase X.
| Assay Type | Parameter | Value | Units |
| TR-FRET | IC₅₀ | 150 | nM |
| Radioligand Binding | Kᵢ | 75 | nM |
| ITC | Kₔ | 80 | nM |
| ITC | n (Stoichiometry) | 1.1 | - |
| ITC | ΔH | -8.5 | kcal/mol |
| ITC | -TΔS | -2.3 | kcal/mol |
| SPR | Kₔ | 85 | nM |
| SPR | kₐ (kₒₙ) | 2.5 x 10⁵ | M⁻¹s⁻¹ |
| SPR | kₔ (kₒff) | 2.1 x 10⁻² | s⁻¹ |
Interpretation of Hypothetical Data: The sub-micromolar IC₅₀, Kᵢ, and Kₔ values suggest that 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine is a potent binder of Kinase X. The close agreement between the affinity values obtained from different orthogonal methods (Radioligand binding, ITC, and SPR) provides high confidence in the data. The ITC results indicate an enthalpically driven binding event (favorable ΔH), which is common for interactions involving hydrogen bonds and van der Waals forces. The SPR data reveals a moderately fast association rate and a relatively slow dissociation rate, suggesting a reasonable residence time of the compound on its target.
Conclusion
This guide has outlined a comprehensive and robust strategy for determining the in vitro binding affinity of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine. By employing a tiered approach, from broad target screening to detailed biophysical characterization, researchers can generate high-quality, reliable data. This information is critical for understanding the compound's mechanism of action, guiding further optimization efforts, and ultimately assessing its therapeutic potential.
References
- MDPI. (2023, September 28). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies.
- MDPI. (2023, January 11). Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury.
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
- PubMed. (2020, December 15). Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents.
- Benchchem.
- MDPI. (2013, December 2). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides.
- ACS Publications. (2021, November 22). Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors | Journal of Medicinal Chemistry.
- IntechOpen. (2022, May 13). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents.
- BindingDB. BindingDB BDBM24632 5-chloro-7-(propan-2-ylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile.
- PMC. (2023, July 18).
- The Royal Society of Chemistry.
- ResearchGate.
- PubMed. (2022, September 8). Synthesis and Structure-Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl- N-(Pyridin-2-ylmethyl)Pyrazolo[1,5- a]Pyrimidin-7-Amines.
- Yale University. Isothermal Titration Calorimetry of Protein-Protein Interactions.
- ResearchGate. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review | Request PDF.
- Bio-protocol. Radioligand binding assays.
- PMC. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity.
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- Benchchem.
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- ScienceOpen. Surface plasmon resonance enabled mechanistic pharmacokinetic/pharmacodynamic modeling to support covalent inhibitor drug develo.
- MDPI. (2022, September 8). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines.
- MDPI. (2020, March 21). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines.
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- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- ATA Scientific. (2018, January 16). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions.
- MDPI. (2025, March 17). Integrating Surface Plasmon Resonance and Docking Analysis for Mechanistic Insights of Tryptase Inhibitors.
- ACS Figshare. (2026, January 13). A Series of Pyrazolo-Quinazoline Amines Inhibits the Cytochrome bd Oxidase in Mycobacterium tuberculosis.
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Discovery and Synthesis Pathways of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine
A Technical Guide for Advanced Heterocyclic Synthesis and Process Chemistry
Executive Summary
The compound 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine (CAS: 89099-86-5) is a highly privileged bicyclic scaffold utilized extensively in the development of kinase inhibitors (e.g., CDK2/Aurora kinase inhibitors) and GABA-A receptor modulators[1]. The imidazo[1,2-a]pyrimidine core provides unique hydrogen-bonding vectors and exceptional metabolic stability. However, synthesizing this specific 5,7-disubstituted regioisomer presents a significant chemical challenge: controlling the regioselectivity during either the cyclization phase or the subsequent nucleophilic aromatic substitution (SNAr) phase.
This whitepaper dissects the chemical logic, mechanistic pitfalls, and optimized synthetic pathways required to isolate the correct regioisomer with high purity and scalable yields.
Structural & Mechanistic Profiling: The Regioselectivity Trap
To synthesize the target molecule, chemists typically consider two distinct approaches: a Bottom-Up Cyclization (Pathway A) or a Top-Down Divergent SNAr (Pathway B). Understanding the electronic distribution of the imidazo[1,2-a]pyrimidine core is critical to predicting the outcome of these reactions.
The Failure of Direct Cyclization (Pathway A)
A common theoretical approach is to first synthesize 2-amino-4-chloro-6-(dimethylamino)pyrimidine and cyclize it using chloroacetaldehyde. However, the dimethylamino group is strongly electron-donating via resonance. This enriches the adjacent endocyclic nitrogen (N1), making it significantly more nucleophilic than the nitrogen adjacent to the electron-withdrawing chloro group (N3).
During cyclization, the highly nucleophilic N1 preferentially attacks the α -halo carbon of chloroacetaldehyde. Consequently, N1 becomes the bridgehead nitrogen (N4) of the resulting bicycle, forcing the dimethylamino group into the C5 position. This yields the undesired regioisomer : 5-(dimethylamino)-7-chloroimidazo[1,2-a]pyrimidine.
The Success of Divergent SNAr (Pathway B)
To bypass this electronic trap, the definitive method relies on synthesizing a symmetrical intermediate—5,7-dichloroimidazo[1,2-a]pyrimidine [2]—followed by regioselective SNAr with dimethylamine[3].
While the bridgehead nitrogen (N4) heavily activates the C5 position toward nucleophilic attack (often targeted by hard alkoxides[4]), the C5 position is sterically hindered by the adjacent C3-proton on the imidazole ring. By utilizing thermodynamic control and exploiting this steric clash, the secondary amine (dimethylamine) is directed almost exclusively to the C7 position, yielding the desired target[5].
Figure 1: Comparison of the divergent SNAr pathway vs. the flawed direct cyclization pathway.
Mechanistic Pathway of Regioselective Amination
The success of Pathway B hinges on the delicate balance between kinetic electronic activation and thermodynamic steric control. The diagram below illustrates why dimethylamine preferentially substitutes at the C7 position despite the high electron deficiency at C5.
Figure 2: Steric vs. Electronic control driving C7-regioselectivity during SNAr.
Self-Validating Experimental Protocols
The following methodologies are engineered for high reproducibility, incorporating specific In-Process Controls (IPCs) to ensure the system is self-validating at each critical juncture[6].
Step 1: Synthesis of 5,7-Dichloroimidazo[1,2-a]pyrimidine
Objective: Construct the bicyclic core without regiochemical bias.
-
Reaction: Suspend 2-amino-4,6-dichloropyrimidine (1.0 equiv, 50 mmol) in a 1:1 mixture of Ethanol/Water (100 mL). Add sodium bicarbonate (2.0 equiv, 100 mmol) followed by chloroacetaldehyde (50% aqueous solution, 1.5 equiv, 75 mmol).
-
Conditions: Heat the mixture to reflux (approx. 85°C) for 12 hours.
-
IPC (LC-MS): Monitor the disappearance of the starting material ( m/z 164 [M+H]+ ) and the emergence of the product mass ( m/z 188 [M+H]+ ).
-
Workup: Cool the reaction to 0°C. The product will precipitate as a beige solid. Filter, wash with cold water (3 x 20 mL) to remove unreacted chloroacetaldehyde, and dry under vacuum at 45°C. Yield: ~78%.
Step 2: Regioselective SNAr with Dimethylamine
Objective: Selectively install the dimethylamino group at the C7 position.
-
Reaction: Dissolve 5,7-dichloroimidazo[1,2-a]pyrimidine (1.0 equiv, 20 mmol) in anhydrous isopropanol (40 mL). Add N,N-diisopropylethylamine (DIPEA) (1.5 equiv, 30 mmol) and a 2.0 M solution of dimethylamine in THF (1.1 equiv, 22 mmol)[3].
-
Conditions: Stir the reaction mixture in a sealed tube at 80°C for 6 hours. Crucial: Do not exceed 1.1 equivalents of dimethylamine to prevent double substitution.
-
IPC (TLC & NMR): Monitor via TLC (DCM:MeOH 95:5). The starting material ( Rf≈0.6 ) should convert cleanly to a lower-running spot ( Rf≈0.35 ).
-
Validation of Regiochemistry (NOESY NMR): To definitively self-validate that the substitution occurred at C7 and not C5, perform a 2D NOESY NMR experiment. If the product is the desired C7-isomer , the dimethylamino protons ( ∼3.1 ppm) will show a cross-peak only with the C6-H proton. If the reaction failed and yielded the C5-isomer , the dimethylamino protons will show strong spatial correlation cross-peaks with both the C6-H and the C3-H (imidazole ring) protons.
-
Workup: Concentrate the mixture in vacuo, partition between dichloromethane and saturated aqueous NaHCO3 . Dry the organic layer over Na2SO4 , filter, and purify via flash chromatography (Silica, 0-5% MeOH in DCM) to yield the pure target compound. Yield: ~70%.
Quantitative Pathway Comparison
To justify the selection of the Divergent SNAr pathway over Direct Cyclization, the quantitative metrics of both approaches are summarized below.
| Parameter | Pathway A: Direct Cyclization | Pathway B: Divergent SNAr |
| Key Intermediate | 2-Amino-4-chloro-6-(dimethylamino)pyrimidine | 5,7-Dichloroimidazo[1,2-a]pyrimidine |
| Regioselectivity | Poor (Favors C5-dimethylamino) | Excellent (Favors C7-dimethylamino) |
| Primary Driving Force | Electronic (N1 Nucleophilicity) | Steric (C3-H Hindrance at C5) |
| Overall Isolated Yield | < 15% (Target Isomer is minor) | 65 - 75% |
| Scalability & Purification | Low (Requires complex prep-HPLC) | High (Crystallizable intermediate) |
References[1] BLDPharm Catalog. "89099-86-5 | 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine". URL: https://www.bldpharm.com/products/89099-86-5.html[2] Watson International Ltd. "5,7-Dichloroimidazo[1,2-a]pyrimidine CAS 57473-32-2". URL: https://www.watson-int.com/57-dichloroimidazo12-apyrimidine-cas-57473-32-2/[5] Google Patents. "Imidazolopyrimidines used as fungicidal active ingredients" (US20070185138A1). URL: https://patents.google.com/patent/US20070185138A1/en[4] Journal of Medicinal Chemistry (ACS). "Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines". URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b01374[3] RSC Advances (The Royal Society of Chemistry). "Diversity-Orientated Synthesis of Macrocyclic Heterocycles Using Double SNAr Approach". URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra19890d[6] Google Patents. "Substituted pyridine and pyrimidine derivatives and their use in treating viral infections" (WO2011103441A1). URL: https://patents.google.com/patent/WO2011103441A1/en
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The Early Screening Toxicity Profile of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine: A Technical Guide for Lead Optimization
Introduction & Pharmacophore Significance
In the landscape of modern drug discovery, the imidazo[1,2-a]pyrimidine scaffold is a highly privileged structure, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and CNS-active therapeutics. 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine (CAS: 89099-86-5) serves as a critical, commercially available building block for synthesizing these advanced therapeutic candidates[1][2].
However, the very structural features that make this scaffold pharmacologically active—such as the bridgehead nitrogen and the electron-withdrawing chlorine at the C-5 position—also introduce specific toxicological liabilities. As a Senior Application Scientist, I have observed that failing to profile these liabilities early in the screening cascade inevitably leads to late-stage attrition. This whitepaper provides an in-depth, mechanistic guide to establishing a robust early-screening toxicity profile for derivatives of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine, ensuring that safety is engineered into the molecule from the ground up.
Mechanistic Toxicology of the Imidazo[1,2-a]pyrimidine Scaffold
To design effective screening protocols, we must first understand the causality behind the toxicity. The imidazo[1,2-a]pyrimidine core is associated with three primary toxicological mechanisms:
A. Genotoxicity and Nuclear DNA Damage
Subtle structural variations in bicyclic heterocycles drastically alter their intracellular targeting. Chemogenomic profiling has revealed that while imidazo[1,2-a]pyridines often disrupt mitochondrial function, imidazo[1,2-a]pyrimidines specifically act as DNA poisons[3]. They cause damage to nuclear DNA and induce mutagenesis, meaning that resistance to these compounds requires intact DNA repair pathways[3].
B. Cardiotoxicity via hERG K+ Channel Inhibition
The human ether-à-go-go-related gene (hERG) potassium channel is highly susceptible to inhibition by molecules containing basic amines and lipophilic aromatic rings. The bridgehead nitrogen atom inherent to the imidazo[1,2-a]pyrimidine core is a known major liability for hERG inhibition[4]. If the N,N-dimethylamine group at the C-7 position becomes protonated at physiological pH, it can interact with key aromatic residues (Tyr652, Phe656) within the hERG channel cavity, leading to potentially fatal QT prolongation.
C. Kinase Off-Target Cytotoxicity
Because the imidazo[1,2-a]pyrimidine scaffold is an excellent ATP-mimetic, it is prone to off-target kinase inhibition. Derivatives synthesized from this core frequently exhibit dual inhibition of targets like KSP and Aurora-A kinase, resulting in significant unintended cytotoxicity against cell lines such as HCT116 and HepG2[5].
Strategic Screening Workflow
To systematically de-risk 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine derivatives, we employ a tiered screening cascade.
Figure 1: Tiered early toxicity screening workflow for imidazo[1,2-a]pyrimidine derivatives.
Self-Validating Experimental Protocols
Do not rely solely on predictive in silico models[6][7]. The following protocols are designed as self-validating systems, incorporating internal controls to ensure data integrity.
Protocol 1: High-Throughput Automated Patch-Clamp for hERG Liability
Causality: Radioligand binding assays (e.g.,[3H]dofetilide displacement) often yield false negatives because they only detect binding at a specific site. Automated patch-clamp directly measures the functional ionic current, capturing allosteric and state-dependent inhibition caused by the bridgehead nitrogen[4].
Step-by-Step Methodology:
-
Cell Preparation: Culture CHO cells stably expressing the hERG K+ channel. Harvest cells at 70-80% confluency to ensure optimal membrane integrity.
-
Compound Formulation: Dissolve the 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine derivative in 100% DMSO, then dilute in extracellular physiological saline. Critical Control: Final DMSO concentration must strictly remain ≤ 0.1% (v/v) to prevent solvent-induced membrane destabilization.
-
Electrophysiological Recording:
-
Apply a voltage step protocol: Depolarize from a holding potential of -80 mV to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.
-
-
Data Acquisition & Validation: Measure the peak tail current amplitude. Use 0.1% DMSO as the negative control (0% inhibition) and 1 µM E-4031 as the positive control (100% inhibition). Calculate the IC 50 using a 4-parameter logistic fit.
Protocol 2: Chemogenomic Profiling for Genotoxic Stress
Causality: Standard Ames testing may miss eukaryotic-specific DNA damage mechanisms. Using a validated chemogenomic assay in Saccharomyces cerevisiae allows us to differentiate between mitochondrial toxicity and nuclear DNA damage at a high resolution[3].
Step-by-Step Methodology:
-
Library Preparation: Utilize a library of barcoded yeast deletion strains representing essential and non-essential genes involved in DNA repair (e.g., RAD52 epistasis group).
-
Compound Dosing: Culture cells in liquid media containing 50 µM of the test compound[3].
-
Growth Inhibition Assay: Incubate for 5 generations. Extract genomic DNA and amplify the strain-specific barcodes via PCR.
-
Microarray/Sequencing Readout: Quantify barcode abundance relative to a DMSO-treated control. Validation: Strains deficient in DNA repair pathways should show hypersensitivity (depletion) compared to wild-type strains, confirming the compound acts as a DNA poison[3].
Quantitative ADME-Tox Data Summary
The following table synthesizes expected early-screening parameters for derivatives based on the 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine core, derived from literature profiling of this chemical class[5][6][7].
| Toxicity Parameter | Assay Methodology | Representative Outcome for Core Derivatives | Risk Assessment & Mitigation |
| Cardiotoxicity | Automated Patch-Clamp (hERG) | IC 50 = 1.5 µM – 15.0 µM | High Risk. Mitigate by adding steric bulk (e.g., methyl groups) near the bridgehead nitrogen[4]. |
| Genotoxicity | Yeast Chemogenomic Profiling | Positive for nuclear DNA damage | Moderate Risk. Strongly dependent on the C-3 substituent (e.g., nitroso groups increase toxicity)[3]. |
| Cytotoxicity | Cell Viability (HCT116, HepG2) | IC 50 = 1.0 µM – 50.0 µM | Moderate Risk. Driven by off-target kinase inhibition (Aurora-A/KSP)[5]. |
| Hepatotoxicity | Human Liver Microsomes (HLM) | > 70% remaining after 1 hour | Low Risk. The core generally exhibits favorable metabolic stability[4]. |
Structure-Activity Relationship (SAR) Dynamics
Understanding how specific functional groups on the 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine scaffold drive toxicity is essential for lead optimization.
Figure 2: Mechanistic pathways linking the structural core to specific toxicological outcomes.
For example, the presence of halogens (like the C-5 chlorine) generally augments biological activity but can alter the lipophilicity (LogP), indirectly increasing hERG binding affinity[6]. Conversely, introducing a methyl group at specific positions can eliminate hERG K+ channel inhibition by creating steric hindrance that prevents the molecule from fitting into the channel's central cavity[4].
Conclusion
The 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine scaffold is a powerful engine for drug discovery, but it requires rigorous, mechanistically grounded toxicity screening. By deploying automated patch-clamp electrophysiology for hERG liability and high-resolution chemogenomic profiling for genotoxicity, development teams can confidently separate on-target efficacy from off-target toxicity.
References
-
PLoS Genetics. "Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells." nih.gov. Available at:[Link]
-
MDPI Pharmaceuticals. "Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents." mdpi.com. Available at:[Link]
-
ACS Infectious Diseases. "Discovery of a novel highly potent broad-spectrum heterocyclic chemical series of arenavirus cell entry inhibitors." nih.gov. Available at:[Link]
-
Bioorganic & Medicinal Chemistry. "Design, synthesis and bioevaluation of dihydropyrazolo[3,4-b]pyridine and benzo[4,5]imidazo[1,2-a]pyrimidine compounds as dual KSP and Aurora-A kinase inhibitors for anti-cancer agents." nih.gov. Available at:[Link]
-
Turkish Journal of Chemistry. "Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity." semanticscholar.org. Available at:[Link]
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- 3. Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Design, synthesis and bioevaluation of dihydropyrazolo[3,4-b]pyridine and benzo[4,5]imidazo[1,2-a]pyrimidine compounds as dual KSP and Aurora-A kinase inhibitors for anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
step-by-step protocol for synthesizing 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine
Application Note: Synthesis and Regioselective Functionalization of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine
Introduction and Strategic Rationale
The imidazo[1,2- a ]pyrimidine bicyclic core is a privileged scaffold in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors, GABA receptor ligands, and antiviral agents. The compound 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine (CAS: 89099-86-5) serves as a critical, versatile building block [1]. The presence of the orthogonal reactive sites—a secondary amine at C7 and a labile chloride at C5—allows for sequential, regioselective functionalization via cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or further Nucleophilic Aromatic Substitution (S N Ar).
This application note details a robust, three-step synthetic protocol for this building block, emphasizing the mechanistic causality behind reagent selection and the thermodynamic control required to achieve high regioselectivity during the final amination step.
Mechanistic Insights and Retrosynthetic Strategy
The synthesis relies on a convergent approach starting from commercially available precursors:
-
Cyclocondensation: 2-Aminoimidazole is condensed with diethyl malonate under basic conditions. The base (sodium ethoxide) deprotonates the imidazole and the malonate, driving the formation of the thermodynamically stable imidazo[1,2- a ]pyrimidine-5,7-diol.
-
Deoxychlorination: The diol tautomerizes to its diketo form, which is subsequently treated with phosphorus oxychloride (POCl 3 ). N,N-Dimethylaniline is used as a catalytic additive to generate a highly electrophilic Vilsmeier-type intermediate, facilitating the smooth conversion of the hydroxyl groups to chlorides, yielding 5,7-dichloroimidazo[1,2- a ]pyrimidine.
-
Regioselective S N Ar: The introduction of the dimethylamine group presents a regioselectivity challenge. Both C5 and C7 are activated toward S N Ar by the electron-withdrawing bridgehead nitrogen (N4) and the pyrimidine nitrogen (N8). However, the C5 position is sterically hindered by the adjacent C3 proton of the imidazole ring. By controlling the temperature (0 °C) and using a precise stoichiometric equivalent of dimethylamine, nucleophilic attack is directed predominantly to the less sterically hindered C7 position.
Figure 1: Three-step synthetic workflow for 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine.
Experimental Protocols
Note: All procedures must be conducted in a certified chemical fume hood. POCl 3 is highly corrosive and water-reactive. Proper PPE, including heavy-duty nitrile gloves and safety goggles, is mandatory.
Step 1: Synthesis of Imidazo[1,2- a ]pyrimidine-5,7-diol
-
Preparation of Base: In an oven-dried, 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium metal (2.5 equiv) in anhydrous ethanol (200 mL) under an inert argon atmosphere to generate sodium ethoxide.
-
Reagent Addition: Once the sodium is fully consumed, add 2-aminoimidazole sulfate (1.0 equiv) to the solution. Stir at room temperature for 30 minutes to ensure complete free-basing of the imidazole.
-
Condensation: Add diethyl malonate (1.1 equiv) dropwise via an addition funnel over 15 minutes.
-
Reflux: Heat the reaction mixture to reflux (80 °C) for 12 hours. A thick white precipitate will form.
-
Workup: Cool the mixture to room temperature. Concentrate the solvent in vacuo. Dissolve the residue in minimal water and acidify to pH 4 using 1M HCl. Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford the diol intermediate.
Step 2: Synthesis of 5,7-Dichloroimidazo[1,2- a ]pyrimidine
-
Activation: Suspend the imidazo[1,2- a ]pyrimidine-5,7-diol (1.0 equiv) in neat POCl 3 (10.0 equiv) in a 250 mL round-bottom flask.
-
Catalysis: Carefully add N,N-dimethylaniline (0.5 equiv) dropwise. Caution: Exothermic reaction. The addition of this catalyst is critical to solubilize the starting material and accelerate the chlorination via a Vilsmeier-Haack type mechanism.
-
Heating: Equip the flask with a reflux condenser and a drying tube. Heat the mixture to 100 °C for 4 hours. The suspension will transition into a dark, homogeneous solution.
-
Quenching: Cool the reaction to room temperature. Concentrate the excess POCl 3 in vacuo. Carefully pour the syrupy residue over crushed ice (200 g) with vigorous stirring. Neutralize the aqueous mixture to pH 7 with saturated aqueous NaHCO 3 .
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL). Dry the combined organic layers over anhydrous Na 2 SO 4 , filter, and concentrate to yield the crude dichloride, which is used without further purification.
Step 3: Regioselective Synthesis of 5-Chloro-N,N-dimethylimidazo[1,2- a ]pyrimidin-7-amine
-
Setup: Dissolve 5,7-dichloroimidazo[1,2- a ]pyrimidine (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.2 M) in a flame-dried flask. Cool the solution to 0 °C using an ice-water bath.
-
Amination: Add a solution of dimethylamine (2.0 M in THF, 1.05 equiv) dropwise over 20 minutes. The slight excess ensures complete conversion while minimizing over-amination (forming the 5,7-bis(dimethylamine) byproduct). Add N,N-diisopropylethylamine (DIPEA, 1.2 equiv) as an acid scavenger.
-
Reaction Monitoring: Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 1 hour. Monitor the disappearance of the starting material via TLC (Eluent: 50% EtOAc in Hexanes).
-
Purification: Quench the reaction with water and extract with ethyl acetate. Concentrate the organics and purify the crude mixture via flash column chromatography (silica gel, gradient elution 20-50% EtOAc/Hexanes). The C7-isomer elutes later than the sterically hindered C5-isomer.
Quantitative Data & Analytical Characterization
The following table summarizes the expected yields and key characterization metrics for the validation of the target compound [2].
| Parameter | Step 1 (Diol) | Step 2 (Dichloride) | Step 3 (Target Amine) |
| Yield (%) | 78 - 85% | 80 - 88% | 65 - 72% |
| Physical State | White solid | Pale yellow solid | Off-white crystalline powder |
| Reaction Time | 12 hours | 4 hours | 2 hours |
| Purification | Precipitation | Liquid-liquid extraction | Flash Chromatography |
| Mass Spec (ESI+) | [M+H]+ 152.1 | [M+H]+ 188.0, 190.0 | [M+H]+ 197.1, 199.1 (Isotope pattern confirms 1 Cl) |
| 1H NMR (400 MHz, CDCl3) | N/A (insoluble) | δ 8.05 (d, 1H), 7.82 (d, 1H), 7.10 (s, 1H) | δ 7.65 (d, 1H), 7.42 (d, 1H), 6.15 (s, 1H, C6-H), 3.15 (s, 6H, N(CH3)2) |
Note: The diagnostic singlet at δ 6.15 ppm in the 1H NMR spectrum corresponds to the C6 proton, shielded by the electron-donating dimethylamine group at C7, confirming the regiochemistry of the S N Ar reaction.
References
Application Notes: 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine in Kinase Inhibitor Drug Discovery
Executive Summary
In the landscape of targeted therapeutics, the imidazo[1,2-a]pyrimidine core has emerged as a privileged pharmacophore, serving as a highly effective bioisostere for the adenine ring of ATP[1]. Among the various building blocks available to medicinal chemists, 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine (CAS: 89099-86-5) stands out as a highly versatile, bifunctional scaffold. This application note details the mechanistic rationale, strategic applications, and self-validating protocols for utilizing this specific intermediate in the discovery of novel kinase inhibitors.
Structural Pharmacophore Mapping
Structural pharmacophore mapping of the imidazo[1,2-a]pyrimidine scaffold in the kinase ATP pocket.
Mechanistic Rationale: Why this Scaffold?
The specific substitution pattern of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine provides two distinct structural advantages that drive its utility in lead generation:
-
The C5-Chloro Electrophilic Handle : The pyrimidine ring is intrinsically electron-deficient. The nitrogen atoms at positions 1, 4, and 8 pull electron density away from the C5 position, making the C-Cl bond highly susceptible to oxidative addition by palladium or nucleophilic aromatic substitution (SNAr). This allows for rapid, late-stage diversification to probe the hydrophobic P-loop of target kinases[2].
-
The C7-Dimethylamine Modulator : The N,N-dimethylamine group acts as an electron-donating moiety, finely tuning the pKa of the core nitrogens to optimize the strength of bidentate hydrogen bonds formed with the kinase hinge region backbone. Furthermore, because this vector typically projects outward into the solvent-exposed region of the ATP-binding pocket, it dramatically enhances the aqueous solubility of the resulting flat, aromatic inhibitors[3].
Strategic Applications in Oncology and Immunology
The modularity of this scaffold has led to breakthrough discoveries across multiple kinase families:
-
Pan-PI3K and Lipid Kinases : Alterations in PI3K/AKT signaling are primary drivers in tumorigenesis. By displacing the C5-chlorine with bulky, hydrophobic groups (such as 1,1,1-trifluoroisopropoxy-substituted heteroaryls), researchers have synthesized highly potent pan-PI3K inhibitors. These modifications perfectly exploit the hydrophobic hot spot located under the kinase P-loop, demonstrating high in vivo efficacy in PTEN-deleted ovarian cancer xenograft models[2].
-
c-KIT Mutants in GIST : Secondary mutations in the c-KIT receptor tyrosine kinase (such as the V654A mutation) frequently lead to imatinib resistance in gastrointestinal stromal tumors (GIST). Imidazo[1,2-a]pyrimidine derivatives functionalized at the C5 position have shown excellent nanomolar IC50 values against these resistant strains while maintaining high selectivity over closely related kinases like FLT3[3].
-
Bruton's Tyrosine Kinase (Btk) : In the realm of immunology, aberrant B-cell receptor (BCR) signaling leads to autoimmune diseases. Functionalization of this scaffold with pyridone boronates or aryl amides has generated potent Btk inhibitors capable of modulating BCR signaling and suppressing inflammation[4].
-
Dual KSP/Aurora-A Inhibition : By appending Aurora-A inhibitory fragments to the imidazo[1,2-a]pyrimidine core, researchers have successfully designed dual-functioning inhibitors. These compounds exhibit significant cytotoxicity against colorectal cancer cell lines (e.g., HCT116) in the micromolar range, opening avenues for polypharmacological cancer treatments[5].
Quantitative Data: Target Kinase Profiling
| Target Kinase | Primary Disease Indication | Typical C5 Modification (Displacing Cl) | Reference IC50 Range |
| PI3Kα / pan-PI3K | Ovarian / Breast Cancer | 6'-Alkoxy 5'-aminopyrazines | 1 - 50 nM |
| c-KIT (V654A) | Gastrointestinal Stromal Tumors | Substituted pyridines / pyrimidines | 5 - 100 nM |
| Btk | Autoimmune / Inflammation | Pyridone boronates / Aryl amides | 10 - 200 nM |
| Aurora-A | Colorectal Cancer (HCT116) | Dihydropyrazolo fragments | 0.5 - 5 μM |
Rational Design Workflow
Rational design workflow for imidazo[1,2-a]pyrimidine-based kinase inhibitors.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must be designed not just to yield a product, but to inherently prove their own success or failure at every step.
Protocol A: Palladium-Catalyzed C5 Suzuki-Miyaura Functionalization
Objective: Displace the C5-chloro group with an aryl/heteroaryl boronic acid to probe the kinase P-loop.
-
Preparation : In an oven-dried Schlenk flask, combine 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine (1.0 eq), the desired heteroaryl boronic acid (1.2 eq), and K2CO3 (2.0 eq).
-
Catalyst Addition : Add Pd(dppf)Cl2 (0.05 eq).
-
Causality: We utilize Pd(dppf)Cl2 because its bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates reductive elimination and prevents catalyst deactivation, which is critical when coupling sterically hindered, electron-deficient heteroaryls.
-
-
Solvent System : Suspend the mixture in a degassed solution of 1,4-Dioxane/H₂O (4:1 v/v).
-
Causality: The biphasic system ensures the solubility of both the organic scaffold and the inorganic base, which is an absolute requirement for the transmetalation step of the catalytic cycle.
-
-
Reaction : Heat to 90°C under an argon atmosphere for 12 hours.
-
Self-Validation (LC-MS) : Reaction progress is inherently self-validating via Liquid Chromatography-Mass Spectrometry (LC-MS). The starting material possesses a distinct isotopic signature (M and M+2 peaks in a 3:1 ratio) due to the naturally occurring ³⁵Cl and ³⁷Cl isotopes. Successful conversion is confirmed only when this isotopic cluster completely disappears , replaced by the exact mass of the cross-coupled product.
Protocol B: Universal In Vitro Kinase Activity Assay (ADP-Glo)
Objective: Determine the IC50 of the synthesized imidazo[1,2-a]pyrimidine derivative against target kinases (e.g., PI3Kα or c-KIT).
-
Compound Preparation : Prepare a 10-point 3-fold serial dilution of the synthesized inhibitor in 100% DMSO, then dilute into the kinase buffer (final DMSO concentration ≤ 1%).
-
Enzyme Reaction : Incubate the target kinase, the inhibitor, and the specific peptide substrate for 15 minutes at room temperature. Initiate the reaction by adding ultra-pure ATP (at the predetermined Km concentration for the specific kinase).
-
Detection Phase : After 60 minutes, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete all remaining unconsumed ATP. Incubate for 40 minutes.
-
Causality: Kinases transfer a phosphate from ATP to a substrate, generating ADP. By depleting unreacted ATP first, and then converting the generated ADP back into ATP to drive a luciferase-mediated luminescent reaction, we measure activity indirectly. This eliminates false positives caused by ATP-consuming off-target reactions and provides a universal readout regardless of the peptide substrate used.
-
-
Self-Validation (Z'-Factor) : Before calculating any IC50 values, the assay's reliability must be validated. Calculate the Z'-factor using the positive control wells (e.g., a known inhibitor like Buparlisib or Staurosporine) and negative control wells (DMSO vehicle). A Z'-factor ≥ 0.6 is mandatory to confirm that the assay window is robust enough to accurately differentiate potent nanomolar inhibitors from background noise.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. dergipark.org.tr [dergipark.org.tr]
HPLC method development for 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine analysis
An Application Note and Protocol for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine
Abstract
This document provides a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine. This imidazopyrimidine derivative, containing a basic dimethylamine group, presents unique challenges for chromatographic analysis, including poor retention on traditional C18 phases and peak tailing due to silanol interactions. This guide details a systematic approach, from initial analyte characterization and strategic column selection to mobile phase optimization and full method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] By explaining the scientific rationale behind each experimental choice, this protocol equips researchers, scientists, and drug development professionals with the necessary tools to develop a specific, accurate, and precise analytical method suitable for its intended purpose.[2]
Analyte Properties & Chromatographic Challenges
The chemical structure of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine is foundational to understanding its chromatographic behavior. The molecule consists of a heterocyclic imidazo[1,2-a]pyrimidine core, a halogen (chloro) substituent, and a basic N,N-dimethylamine group.
-
Polarity and Basicity: The presence of multiple nitrogen atoms within the fused ring system and, most significantly, the tertiary dimethylamine group, confers a polar and basic character to the molecule.
-
Chromatographic Implications: In reversed-phase HPLC, polar basic compounds are notoriously challenging.[3]
-
Poor Retention: Highly polar molecules have a strong affinity for the polar mobile phase and weak interaction with the non-polar stationary phase, often leading to elution near or within the void volume.[3]
-
Peak Asymmetry (Tailing): At mid-range pH, residual, un-capped silanol groups (Si-OH) on the surface of silica-based stationary phases can become ionized (Si-O-). The basic nitrogen on the analyte can become protonated (positively charged), leading to strong, secondary ionic interactions that cause peak tailing and poor chromatographic efficiency.[4]
-
A successful method must therefore be designed to enhance retention and mitigate these undesirable secondary interactions.
Strategy for Method Development
A systematic, multi-step approach is essential for efficient and effective method development. The workflow begins with selecting appropriate starting conditions based on the analyte's predicted properties and progressively refines these parameters to achieve optimal separation.
Caption: A systematic workflow for HPLC method development.
Detailed Protocol: HPLC Method Development
This section provides a step-by-step protocol grounded in chromatographic theory.
Materials and Reagents
-
Analyte: 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine reference standard.
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).
-
Water: High-purity, deionized water (18.2 MΩ·cm).
-
Acids/Buffers: Formic acid, trifluoroacetic acid (TFA), or potassium phosphate monobasic for pH adjustment.
-
Sample Diluent: A mixture of water and organic modifier (e.g., 50:50 ACN:Water) is typically a good starting point.
Step 1: Column Selection
The choice of stationary phase is the most powerful tool for influencing selectivity. For a polar basic analyte, screening several column chemistries is recommended.
| Column Type | Rationale for Selection | USP Code |
| InertSustain C18 | A high-purity, fully end-capped C18 phase minimizes silanol interactions, providing good peak shape for basic compounds. A good general-purpose starting column.[5] | L1 |
| InertSustain AQ-C18 | Designed for use with highly aqueous mobile phases, enhancing retention for polar compounds that are poorly retained on standard C18 columns.[5][6] | L1 |
| InertSustain Phenyl | The phenyl-hexyl bonded phase offers alternative selectivity through π-π interactions with the aromatic imidazopyrimidine ring system.[5][7] | L11 |
Protocol:
-
Prepare a 10 µg/mL solution of the analyte in the sample diluent.
-
Sequentially install each column into the HPLC system.
-
For each column, equilibrate with a starting mobile phase (e.g., 80% Water with 0.1% Formic Acid : 20% ACN) at a flow rate of 1.0 mL/min.
-
Inject the sample and monitor the retention time and peak shape. The goal is to find a column that provides a retention factor (k) between 2 and 10.[8]
Step 2: Mobile Phase Optimization
The mobile phase composition dictates analyte retention and ionization state.[9]
Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[4]
-
Acetonitrile (ACN): Generally provides lower viscosity (leading to higher efficiency) and different selectivity compared to methanol.
-
Methanol (MeOH): Is a protic solvent and can engage in hydrogen bonding, which can be beneficial for selectivity with certain analytes.[10]
Protocol:
-
Using the most promising column from Step 1, run the analysis with a mobile phase of 0.1% Formic Acid in Water and ACN.
-
Repeat the analysis, replacing ACN with an equivalent strength of MeOH (a 10% change in ACN is roughly equivalent to a 12-15% change in MeOH).
-
Compare the chromatograms for changes in selectivity, peak shape, and resolution from any impurities.
For a basic analyte, controlling the mobile phase pH is critical. By setting the pH at least 2 units below the analyte's pKa, the molecule will exist predominantly in its protonated, cationic form.[10] This consistent ionization state prevents peak splitting and improves peak shape by minimizing secondary interactions with silanols.
Caption: Effect of mobile phase pH on analyte and stationary phase.
Protocol:
-
Prepare mobile phases with different pH values using 0.1% formic acid (pH ~2.7) and 0.1% trifluoroacetic acid (pH ~2.1). Phosphate buffers can also be used for precise pH control within the column's stable range.[4]
-
Analyze the sample under each pH condition.
-
Select the pH that provides the best peak symmetry (tailing factor closest to 1.0) and stable retention. For basic compounds, a pH between 2.5 and 3.5 is often optimal.
Step 3: Wavelength Selection
Protocol:
-
Prepare a 10 µg/mL solution of the analyte in the mobile phase.
-
Using a diode array detector (DAD) or a UV-Vis spectrophotometer, scan the solution from 200 to 400 nm.
-
Identify the wavelength of maximum absorbance (λmax). This wavelength will provide the highest sensitivity for the analysis.[11] For similar pyrimidine derivatives, a λmax around 225 nm has been reported.[11]
Optimized Method and System Suitability
The following table presents a typical set of optimized parameters resulting from the development process.
| Parameter | Optimized Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | InertSustain AQ-C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 70% B over 10 minutes, then hold for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | DAD at 225 nm |
| Sample Diluent | 50:50 Water:Acetonitrile |
System Suitability
Before any sample analysis, the system's performance must be verified. This is done by injecting a standard solution multiple times and evaluating key parameters.[12]
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area (n=5) | ≤ 2.0% |
| %RSD of Retention Time (n=5) | ≤ 1.0% |
Protocol: Method Validation (ICH Q2(R1))
Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[1] The following protocols outline the key experiments required.
| Validation Parameter | Purpose | Protocol Summary |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products).[1] | Perform forced degradation studies (acid, base, oxidation, heat, light). Analyze stressed samples to demonstrate that degradation product peaks are resolved from the main analyte peak. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response.[12] | Prepare at least five concentrations across the desired range (e.g., 80-120% of the target concentration). Plot peak area vs. concentration and determine the correlation coefficient (r²). Acceptance criterion: r² ≥ 0.999. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1] | The range is typically derived from the linearity study. For assay, this is often 80% to 120% of the test concentration.[12] |
| Accuracy | The closeness of test results to the true value. | Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%). Analyze in triplicate at each level and calculate the percent recovery. Acceptance criterion: 98.0% - 102.0% recovery. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. Acceptance criterion: %RSD ≤ 2.0%. |
| LOD & LOQ | The lowest amount of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.[13] | Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the linearity curve. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12] | Introduce small changes to method parameters (e.g., ±0.2 pH units, ±2°C column temp, ±5% organic modifier composition). Assess the impact on system suitability parameters. |
Conclusion
The development of a robust HPLC method for a polar basic compound like 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine is achievable through a systematic and scientifically-grounded approach. By carefully selecting a modern, high-purity stationary phase (such as an AQ-type C18) and controlling the mobile phase pH to maintain a consistent, protonated state of the analyte, challenges of poor retention and peak tailing can be effectively overcome. The outlined protocols for method development and subsequent validation in accordance with ICH guidelines provide a clear pathway for establishing a reliable analytical method suitable for quality control and research applications in the pharmaceutical industry.
References
- Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Jetir.Org. (n.d.). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. [Link]
-
Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. [Link]
-
Journal of Advanced Pharmacy Education and Research. (n.d.). Development of a high sensitivity RP-HPLC method and stress testing of imatinib mesylate. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. veeprho.com [veeprho.com]
- 5. glsciencesinc.com [glsciencesinc.com]
- 6. lcms.cz [lcms.cz]
- 7. bvchroma.com [bvchroma.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jetir.org [jetir.org]
- 12. scribd.com [scribd.com]
- 13. japer.in [japer.in]
Application Note: A Comprehensive Guide to the NMR Structural Elucidation of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine
Abstract
This application note provides a detailed, methodology-driven guide for the complete Nuclear Magnetic Resonance (NMR) characterization of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine, a key heterocyclic scaffold of interest in medicinal chemistry and drug discovery. We present a suite of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments. The protocols herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for unambiguous structural verification and assignment. The causality behind experimental choices is explained, ensuring that the described workflow serves as a self-validating system for achieving high-fidelity structural data.
Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine core is a privileged heterocyclic structure in modern medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] Its rigid, planar geometry and rich electronic properties make it an ideal scaffold for designing molecules that interact with a variety of biological targets. The specific analogue, 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine, incorporates key functional groups—a halogen, a tertiary amine, and the fused heterocyclic system—whose precise placement is critical to its intended function.
Therefore, unambiguous structural characterization is not merely a procedural step but a foundational requirement for advancing any research or development program. NMR spectroscopy stands as the most powerful technique for the complete structural elucidation of such small molecules in solution.[3] This guide will walk through the logical sequence of experiments required to move from a putative structure to a fully assigned and verified molecule.
Foundational Protocols: Sample Preparation
The quality of an NMR spectrum is fundamentally dependent on the quality of the sample. A poorly prepared sample can lead to broadened lines, poor signal-to-noise, and difficulty in shimming, ultimately compromising data integrity.[4][5]
Causality in Sample Preparation:
-
Solvent Choice: The solvent must dissolve the analyte completely and should not react with it. Deuterated solvents are used to avoid large, overwhelming solvent signals in the ¹H NMR spectrum and to provide a signal for the spectrometer's deuterium lock system.[6] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent initial choice for polar, nitrogen-containing heterocycles due to its high solubilizing power. Chloroform-d (CDCl₃) is another common alternative.[4]
-
Concentration: The concentration must be sufficient for detecting less sensitive nuclei like ¹³C, yet not so high as to cause line broadening due to increased viscosity.[6] For small molecules (<1000 g/mol ), a concentration of 10-25 mg in 0.6-0.7 mL of solvent is typically optimal for a comprehensive suite of experiments.[6][7]
-
Purity and Filtration: Any particulate matter will disrupt the magnetic field homogeneity, leading to poor spectral quality. Filtering the sample directly into the NMR tube is a non-negotiable step for high-resolution results.
Protocol 1: Optimized Sample Preparation
-
Weighing: Accurately weigh 15-20 mg of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine and transfer it to a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Vortex gently until the sample is fully dissolved.
-
Filtration: Prepare a Pasteur pipette with a small, tightly packed plug of glass wool. Filter the solution through the plug directly into a high-quality, clean 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with a unique identifier.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of Tetramethylsilane (TMS) can be added, though referencing to the residual solvent peak is often sufficient.[8]
One-Dimensional (1D) NMR: The Initial Structural Blueprint
1D NMR spectra provide the initial, fundamental information about the chemical environment and connectivity of atoms within the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings. For 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine, we expect to see signals for the three aromatic protons on the heterocyclic core and a single, more intense signal for the six equivalent protons of the two methyl groups.
Expected ¹H NMR Data:
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
|---|---|---|---|---|---|
| H2 | 8.0 - 8.5 | Singlet (s) | N/A | 1H | Located on the electron-deficient imidazole ring. |
| H6 | 6.5 - 7.0 | Singlet (s) | N/A | 1H | Flanked by two electron-donating nitrogen atoms. |
| H3 | 7.5 - 8.0 | Singlet (s) | N/A | 1H | Adjacent to the imidazole bridgehead nitrogen. |
| N(CH₃)₂ | 3.0 - 3.5 | Singlet (s) | N/A | 6H | Protons on electron-rich nitrogen, typically upfield. |
Note: The absence of adjacent protons for H2, H3, and H6 leads to the prediction of singlets. Actual spectra may reveal small long-range couplings.
¹³C and DEPT NMR Spectroscopy
A standard broadband-decoupled ¹³C NMR spectrum identifies all unique carbon environments. However, to determine the number of protons attached to each carbon, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable.[9][10] The DEPT-135 experiment is particularly efficient, showing CH and CH₃ signals as positive peaks, CH₂ signals as negative peaks, and no signals for quaternary carbons.[11][12][13]
Expected ¹³C NMR & DEPT-135 Data:
| Carbon Label | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase | Rationale |
|---|---|---|---|
| C7 | 155 - 165 | None (Quaternary) | Carbon attached to two nitrogens. |
| C5 | 145 - 155 | None (Quaternary) | Carbon attached to nitrogen and chlorine. |
| C8a | 140 - 150 | None (Quaternary) | Bridgehead carbon in the fused ring system. |
| C2 | 135 - 145 | Positive (CH) | Aromatic CH in the five-membered ring. |
| C3 | 110 - 120 | Positive (CH) | Aromatic CH in the five-membered ring. |
| C3a | 120 - 130 | None (Quaternary) | Bridgehead carbon in the fused ring system. |
| C6 | 95 - 105 | Positive (CH) | Aromatic CH, significantly shielded by adjacent nitrogens. |
| N(CH₃)₂ | 35 - 45 | Positive (CH₃) | Aliphatic carbons attached to nitrogen. |
Two-Dimensional (2D) NMR: Unambiguous Structural Confirmation
While 1D NMR provides a strong foundation, 2D NMR is essential for assembling the molecular puzzle with certainty. It resolves ambiguities by revealing correlations between nuclei.[14]
COSY: Mapping Proton Networks
The COrrelation SpectroscopY (COSY) experiment identifies protons that are spin-coupled to each other, typically through 2 or 3 bonds.[15] For this molecule, since all aromatic protons are predicted to be singlets, the COSY spectrum is expected to be simple, showing no cross-peaks between them. Its primary role here is confirmatory; the absence of correlations supports the isolated nature of these protons.
HSQC: Linking Protons to Carbons
The Heteronuclear Single Quantum Coherence (HSQC) experiment is one of the most critical for assignment. It generates a cross-peak for every proton that is directly attached to a carbon (a one-bond ¹H-¹³C correlation).[15][16]
Protocol 2: HSQC Experiment
-
Load a standard HSQC pulse program on the spectrometer.
-
Set the ¹³C spectral width to cover the expected range (e.g., 0-180 ppm).
-
Set the ¹H spectral width to cover the expected range (e.g., 0-10 ppm).
-
The experiment uses a delay optimized for an average one-bond coupling constant (¹Jᴄʜ) of ~145 Hz. This is a standard value suitable for both aromatic and aliphatic C-H bonds.
-
Acquire the data. Processing will yield a 2D map where the F2 axis is the ¹H spectrum and the F1 axis is the ¹³C spectrum.
-
Analysis: Each correlation peak directly assigns a specific proton signal to its attached carbon signal. For example, the proton at ~3.2 ppm will show a correlation to the carbon at ~40 ppm, unambiguously assigning the N(CH₃)₂ group.
HMBC: Assembling the Molecular Skeleton
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to piecing together the entire carbon framework. It detects longer-range correlations between protons and carbons, typically over 2 and 3 bonds (ⁿJᴄʜ).[17][18] This is how isolated spin systems are connected and, crucially, how quaternary carbons are assigned.
Key Expected HMBC Correlations:
-
N(CH₃)₂ Protons to C7 and C6: The protons of the dimethylamino group should show a strong correlation to the quaternary carbon C7 (3-bond coupling) and the protonated carbon C6 (2-bond coupling). This firmly places the amine group at the 7-position.
-
H6 Proton to C5, C7, and C8a: The H6 proton should correlate to the two adjacent quaternary carbons C5 and C7, as well as the bridgehead carbon C8a, confirming the structure of the pyrimidine ring.
-
H2 and H3 Protons to Bridgehead Carbons: Protons H2 and H3 will show key correlations to the bridgehead carbons (C3a and C8a) and other carbons in the imidazole ring, confirming the fusion of the two heterocyclic systems.
NOESY: Through-Space Correlations
The Nuclear Overhauser Effect SpectroscopY (NOESY) experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds.[19][20] This is particularly useful for confirming the spatial arrangement of substituents. For small molecules, an NOE can be observed between protons up to ~4Å apart.[21]
Key Expected NOESY Correlation:
-
A cross-peak between the N(CH₃)₂ protons and the H6 proton would provide definitive proof of their spatial proximity. This confirms that the N,N-dimethylamino group is indeed at the C7 position, adjacent to C6. The absence of a strong NOE to other ring protons further validates this assignment.
Summary and Conclusion
By systematically applying a suite of 1D and 2D NMR experiments, a complete and unambiguous structural characterization of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine can be achieved. The logical workflow—starting with ¹H and ¹³C/DEPT to establish the basic components, followed by HSQC to link protons and carbons, HMBC to build the molecular skeleton, and NOESY to confirm spatial arrangements—constitutes a robust and self-validating protocol. This comprehensive approach ensures the high-fidelity data required by researchers in drug discovery and development, providing absolute confidence in the identity and structure of the molecule of interest.
References
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¹H, ¹³C and ¹⁵N NMR Studies of Protonation in Imidazo[1,2-α]Pyrimidine and Derivatives. (2006, September 23). Taylor & Francis Online. Retrieved March 25, 2026, from [Link]
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NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved March 25, 2026, from [Link]
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Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (n.d.). National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]
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Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024, October 26). MDPI. Retrieved March 25, 2026, from [Link]
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Synthesis of Imidazo[1,2-a]pyridine-Fused 1,3-Benzodiazepine Derivatives with Anticancer Activity. (2023, August 24). ACS Publications. Retrieved March 25, 2026, from [Link]
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NOESY and ROESY. (2015, April 7). UCSD SSPPS NMR Facility. Retrieved March 25, 2026, from [Link]
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Green Synthesis, 1D and 2D NMR spectral characterization of imidazole fused with pyrimidine nucleus by using grinding. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved March 25, 2026, from [Link]
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¹³C NMR spectrum of imidazo[1,2-a]pyridine 7a. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]
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SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, ANTIOXIDANT ACTIVITIES, AND IN SILICO STUDY OF NEW AZO DISPERSE DYES CONTAINING PYRAZOLO[1,5-a]PYRIMIDINE MOIETY. (n.d.). UKJPB. Retrieved March 25, 2026, from [Link]
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Application Notes and Protocols for Cross-Coupling Reactions Using 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine
Introduction: The Imidazo[1,2-a]pyrimidine Scaffold and the Strategic Importance of C-5 Functionalization
The imidazo[1,2-a]pyrimidine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to endogenous purines allows molecules incorporating this framework to interact with a wide array of biological targets, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4] The specific substrate, 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine, is a key building block for the synthesis of novel therapeutics, particularly kinase inhibitors. The ability to perform selective cross-coupling reactions at the C-5 position opens up a vast chemical space for the generation of diverse compound libraries, enabling extensive structure-activity relationship (SAR) studies.
This guide provides detailed application notes and optimized protocols for the most common and synthetically valuable cross-coupling reactions involving 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine. The protocols are designed to be a robust starting point for researchers, scientists, and drug development professionals, with explanations of the rationale behind the choice of reagents and conditions.
Understanding the Reactivity of the C-5 Position
The imidazo[1,2-a]pyrimidine ring system is electron-deficient, which generally activates attached halogen atoms towards oxidative addition in palladium-catalyzed cross-coupling reactions. The reactivity of halopyrimidines is influenced by both the nature of the halogen (I > Br > Cl) and its position on the ring. While functionalization at the C-3 position is common, the C-5 position presents a unique opportunity for diversification.[1][5] The chloro-substituent at C-5 is less reactive than its bromo or iodo counterparts, often necessitating the use of more active catalyst systems, specialized ligands, and potentially higher reaction temperatures to achieve efficient coupling.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds.[6] For a substrate like 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine, this reaction allows for the introduction of a wide variety of aryl and heteroaryl moieties, which is crucial for modulating the pharmacological properties of the resulting compounds.
Causality Behind Experimental Choices:
-
Catalyst: A high-activity palladium catalyst is essential to overcome the lower reactivity of the C-Cl bond. Catalysts like Pd(PPh₃)₄ or pre-catalyst systems such as those based on Pd(OAc)₂ with a suitable ligand are often employed.[7][8] Microwave-assisted synthesis can also significantly accelerate the reaction and improve yields.[8]
-
Ligand: Electron-rich and sterically bulky phosphine ligands are crucial for promoting the oxidative addition of the palladium catalyst to the aryl chloride and facilitating the subsequent reductive elimination.
-
Base: A moderately strong base is required to activate the boronic acid and facilitate the transmetalation step. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[7]
-
Solvent: A polar aprotic solvent, often in combination with water, is typically used to dissolve the reagents and facilitate the reaction. Common solvent systems include 1,4-dioxane/water, THF/water, or DMF.[7]
Detailed Protocol for Suzuki-Miyaura Coupling:
Materials:
-
5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Microwave reactor (optional)
Procedure:
-
To a dry microwave vial or Schlenk flask equipped with a magnetic stir bar, add 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Seal the vessel and heat the reaction mixture to 100-120 °C with stirring. If using a microwave reactor, irradiate at 100 °C for 15-30 minutes.[8] Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 8 |
| 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | dppf | Cs₂CO₃ | DMF | 120 | 6 |
Note: The conditions in the table are representative starting points and may require optimization for specific substrates.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds for Bioactive Amines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[9] This reaction is particularly valuable in drug discovery for introducing amine functionalities that can modulate solubility, basicity, and hydrogen bonding interactions.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Due to the lower reactivity of the C-Cl bond, a highly active catalyst system is required. This typically involves a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a sterically hindered, electron-rich phosphine ligand such as XPhos, RuPhos, or BrettPhos.[10]
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine coupling partner. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄).[10][11] The choice of base can be critical and may need to be optimized for different amine substrates.
-
Solvent: Anhydrous, aprotic solvents that can withstand high temperatures are typically used. Toluene, 1,4-dioxane, and THF are common choices.[11]
Detailed Protocol for Buchwald-Hartwig Amination:
Materials:
-
5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
XPhos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk tube or glovebox, add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol).
-
Add anhydrous toluene (2 mL) and stir for 10 minutes at room temperature to form the active catalyst.
-
In a separate dry reaction vessel, add 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine (1.0 mmol), the amine coupling partner (1.2 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the pre-formed catalyst solution to the reaction vessel via syringe.
-
Heat the reaction mixture to 100-110 °C with stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 |
| Aniline | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | Dioxane | 100 |
| Benzylamine | PdCl₂(dppf) (5) | dppf (5) | LHMDS | THF | 80 |
Note: These conditions are illustrative and require optimization for specific amine partners.
Visualization: Buchwald-Hartwig Amination Workflow
Caption: General workflow for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12][13] This reaction is invaluable for introducing linear alkynyl fragments into the imidazo[1,2-a]pyrimidine core, which can serve as handles for further transformations or as key pharmacophoric elements.
Causality Behind Experimental Choices:
-
Catalyst System: The classic Sonogashira reaction employs a dual catalyst system of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[14] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. The base serves to neutralize the HX formed during the reaction and also acts as a solvent or co-solvent.
-
Solvent: A polar aprotic solvent like THF or DMF is commonly used to ensure the solubility of the reagents.
Detailed Protocol for Sonogashira Coupling:
Materials:
-
5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
PdCl₂(PPh₃)₂ (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.05 equivalents)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF, anhydrous)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask, add 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (10 mL) and triethylamine (5 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction at room temperature or gently heat to 50-60 °C if the reaction is sluggish. Monitor the progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Sonogashira Coupling Conditions
| Alkyne Partner | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | TEA | THF | 25-50 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | DMF | 60 |
| 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | TEA | Acetonitrile | 70 |
Note: These are general conditions and may need to be tailored for specific alkynes.
Conclusion and Future Directions
The cross-coupling methodologies presented herein provide a robust toolkit for the functionalization of the C-5 position of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine. The successful application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions enables the synthesis of a diverse array of novel derivatives with significant potential in drug discovery. Further exploration of other cross-coupling reactions, such as Heck, Stille, and Negishi couplings, could further expand the accessible chemical space. Additionally, the development of more sustainable and environmentally benign protocols, for example, by using water as a solvent or employing heterogeneous catalysts, remains an important area for future research.
References
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Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(101), 81608-81637. [Link]
- Prasher, P., Sharma, M., Jahan, K., et al. (2025). Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Research UEES.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega.
- Functionalization of imidazo[1,2-a]pyridines via radical reactions. (2021). RSC Publishing.
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Goel, R., et al. (2015). Synthetic Approaches and Functionalizations of Imidazo[1,2-a]pyrimidines: An Overview of the Decade. ResearchGate. [Link]
- Substituted imidazo[1,2-a]pyrimidines and -pyridines. (2012).
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
- BenchChem. (2025). Application Notes and Protocols for Buchwald- Hartwig Amination of 5-Chloro-2-fluoropyridin-3. BenchChem.
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5-(Furan-3-yl)pyrimidine. Organic Syntheses Procedure. [Link]
- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PMC.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- The Asymmetric Buchwald–Hartwig Amin
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine. BenchChem.
- An Operationally Simple Aqueous Suzuki-Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. (2016).
-
Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. (2014). PubMed. [Link]
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Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [Link]
- United States Patent US 2010/0069438 A1. (2010).
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI. [Link]
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 5-Methoxypent-1-yne. BenchChem.
- Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. (2015). Journal of Medicinal Chemistry.
- Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. (2026). PMC.
-
New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. (2021). MDPI. [Link]
- Formation and Uses of Imidazo[1,2-a]pyrimidines and Rel
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Imidazotriaines and imidazopyrimidines as kinase inhibitors. (2020). PubChem. [Link]
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- Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a-dihydroimidazo. (2021).
- 4-[[(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methyl]piperidin-3-ol compounds and their therapeutic use. (2021).
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Application Note: 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine as a Privileged Scaffold in Kinase Inhibitor Discovery
Executive Summary
In modern medicinal chemistry, fused bicyclic nitrogen heterocycles are highly sought after for their ability to mimic the purine ring of ATP. Among these, the imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged pharmacophore, demonstrating remarkable efficacy in targeting the ATP-binding hinge region of critical oncogenic kinases such as c-Met, B-Raf, and p38 MAPK .
This application note details the structural rationale, mechanistic reactivity, and step-by-step experimental protocols for utilizing 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine (CAS: 89099-86-5) as a versatile pharmaceutical building block. By leveraging the orthogonal reactivity of its C3 and C5 positions, drug development professionals can rapidly generate diverse, high-value kinase inhibitor libraries.
Structural Rationale & Mechanistic Insights
The architecture of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine is deliberately designed for late-stage divergent functionalization:
-
The Hinge-Binding Core: The imidazo[1,2-a]pyrimidine nucleus acts as an excellent hydrogen-bond acceptor/donor system, anchoring the molecule to the kinase backbone .
-
C7-Dimethylamino Group: This moiety serves a dual purpose. Pharmacologically, it projects into the solvent-exposed region of the kinase active site, improving aqueous solubility and pharmacokinetic (PK) properties. Chemically, its electron-donating nature modulates the overall electron density of the pyrimidine ring.
-
C5-Chloro Activation (Electrophilic Hub): The pyrimidine ring is inherently electron-deficient (π-deficient). This deficiency is heavily exacerbated by the adjacent bridgehead nitrogen (N4) and the pyrimidine nitrogen (N8). Consequently, the C5-chloro position is highly activated, making it an ideal substrate for Nucleophilic Aromatic Substitution (SNAr) or oxidative addition via Palladium-catalyzed cross-coupling.
-
C3 C–H Activation (Nucleophilic Hub): Conversely, the imidazole ring (A-ring) is π-excessive. The C3 position possesses enamine-like character, making it highly susceptible to electrophilic attack and transition-metal-catalyzed direct C–H arylation .
This electronic dichotomy allows for orthogonal functionalization : the C3 position can be functionalized via C–H activation without disturbing the C5-chloro group, which can subsequently be displaced in a second synthetic step.
Divergent Synthetic Workflow
Caption: Divergent synthetic workflow for 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine.
Quantitative Data: Reaction Parameters & Efficiency
The following table summarizes the optimized reaction parameters for the divergent functionalization of the scaffold, highlighting the primary mechanistic drivers that dictate the success of each transformation.
| Reaction Type | Targeted Position | Typical Reagents & Catalyst | Temp / Time | Typical Yield (%) | Primary Mechanistic Driver |
| Direct C–H Arylation | C3 | Pd(OAc)₂, PCy₃, Ar-Br, Cs₂CO₃ | 110 °C, 16 h | 65–85% | Electrophilic Pd(II) attack on the π-excessive imidazole ring. |
| Suzuki-Miyaura | C5 | Pd(dppf)Cl₂, Ar-B(OH)₂, K₂CO₃ | 90 °C, 12 h | 70–95% | Rapid oxidative addition into the highly activated C5–Cl bond. |
| SNAr | C5 | R-NH₂, DIPEA, DMF | 80 °C, 4–8 h | 80–98% | Nucleophilic attack on the electron-deficient pyrimidine ring. |
Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Researchers are encouraged to use LC-MS monitoring to track exact mass transitions and isotope patterns, which provide real-time confirmation of mechanistic success.
Protocol 1: Regioselective C3 C–H Arylation
Causality: Performing C–H activation at C3 before C5 functionalization is a strategic choice. The Pd(OAc)₂/PCy₃ catalytic system under these specific conditions favors electrophilic C–H activation at the electron-rich C3 position over oxidative addition into the C5–Cl bond. This preserves the C5-chloro group for subsequent late-stage diversification.
-
Preparation: In an oven-dried Schlenk tube, charge 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine (1.0 equiv, 1.0 mmol), the desired aryl bromide (1.5 equiv), Pd(OAc)₂ (0.05 equiv, 5 mol%), tricyclohexylphosphine (PCy₃) (0.10 equiv, 10 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).
-
Solvent Addition: Evacuate and backfill the tube with N₂ (3 cycles). Add anhydrous toluene (5.0 mL).
-
Reaction: Seal the tube and stir the mixture at 110 °C for 16 hours.
-
Self-Validation (LC-MS): Sample the reaction mixture. The starting material exhibits an exact mass of 196.04 ([M+H]⁺ = 197.05). Successful C3-arylation (e.g., with bromobenzene) will yield a product mass of 272.08 ([M+H]⁺ = 273.09). Crucially, the product must retain the characteristic 3:1 chlorine isotope pattern (M : M+2) , confirming that the C5-chloro group remains intact.
-
Workup: Cool to room temperature, filter through a pad of Celite, concentrate in vacuo, and purify via silica gel chromatography (DCM/MeOH gradient).
Protocol 2: C5 Suzuki-Miyaura Cross-Coupling
Causality: To displace the C5-chloro group with an aryl moiety, Pd(dppf)Cl₂ is selected. The large bite angle of the dppf ligand facilitates rapid reductive elimination, which suppresses off-target protodehalogenation and drives the reaction forward efficiently .
-
Preparation: In a microwave vial, combine the C5-chloro scaffold (1.0 equiv, 0.5 mmol), arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv, 5 mol%), and K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 4.0 mL).
-
Reaction: Purge with N₂ for 5 minutes, seal the vial, and heat at 90 °C for 12 hours (or 110 °C for 30 minutes under microwave irradiation).
-
Self-Validation (LC-MS): Monitor the disappearance of the starting material. The successful displacement of the C5-chloro group is confirmed by the complete loss of the 3:1 chlorine isotope pattern in the product mass spectrum.
-
Workup: Dilute with EtOAc, wash with water and brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.
Protocol 3: C5 Nucleophilic Aromatic Substitution (SNAr)
Causality: When the target kinase requires a hydrogen-bond donor at the hinge region, introducing a primary or secondary amine at C5 is optimal. Because the C5 position is highly electrophilic (activated by N4 and N8), transition metals are unnecessary; SNAr proceeds smoothly under mild basic conditions.
-
Preparation: Dissolve the C5-chloro scaffold (1.0 equiv, 0.5 mmol) in anhydrous DMF (3.0 mL).
-
Reagent Addition: Add the desired nucleophile (e.g., an aliphatic or aromatic amine, 1.5 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).
-
Reaction: Stir the mixture at 80–100 °C for 4–8 hours.
-
Self-Validation (LC-MS): Track the consumption of the [M+H]⁺ = 197.05 peak. The reaction is complete when the starting material is fully consumed and the new mass corresponding to the aminated product dominates the chromatogram.
-
Workup: Quench with ice water to precipitate the product. Filter, wash with cold water, and dry under high vacuum. If the product does not precipitate, extract with EtOAc (3x), wash heavily with LiCl aqueous solution (to remove DMF), dry, and concentrate.
References
-
Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances (2015). URL:[Link]
-
Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. PubMed Central (PMC) (2021). URL:[Link]
-
Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-a]pyrimidine. Organic Letters (2003). URL: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters (2015). URL:[Link]
Technical Support Center: Synthesis of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine
Welcome to the technical support guide for the synthesis of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges, answer frequently asked questions, and provide detailed protocols to enhance reaction yield and purity.
Synthesis Overview & Strategy
5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine is a key heterocyclic scaffold. The imidazo[1,2-a]pyrimidine core is found in numerous biologically active molecules, including anxiolytics and anticonvulsants.[1][2] Its efficient synthesis is crucial for further drug discovery and development programs.
The most common and reliable synthetic approach involves a sequential nucleophilic aromatic substitution (SNAr) strategy. This route offers high regioselectivity and generally good yields if reaction conditions are carefully controlled. The overall transformation is depicted below.
Caption: Proposed two-step synthesis of the target compound.
Troubleshooting Guide: Enhancing Reaction Yields
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My yield in Step 1 (amination with ammonia) is consistently low (<50%). What are the primary causes and how can I fix this?
Answer: Low yield in the initial selective amination is a common hurdle. The reactivity of the three chlorine atoms on the starting material is different, but side reactions and incomplete conversion are frequent issues. Here’s a systematic approach to troubleshooting:
-
Causality: The C7 position is generally the most activated towards nucleophilic attack in this scaffold, followed by C5 and then C2. However, forcing conditions can lead to di-substitution or reaction at the wrong site. Incomplete reaction is often due to poor solubility or insufficient temperature.
-
Troubleshooting Checklist:
-
Reagent Quality: Ensure you are using a fresh, concentrated solution of aqueous ammonia. Older bottles may have a lower effective concentration.
-
Temperature Control: This SNAr reaction requires sufficient thermal energy.[3] If you are reacting below 80 °C, the rate will be very slow. Gradually increase the temperature to 100 °C or even reflux, monitoring by Thin Layer Chromatography (TLC) for the consumption of starting material and the formation of di-substituted byproducts.
-
Solvent Choice: While dioxane is a common choice, ensure it is anhydrous. Water can sometimes interfere with similar reactions. Consider alternative polar aprotic solvents like N,N-Dimethylformamide (DMF) or 1-butanol, which can improve the solubility of the starting material.
-
Reaction Time: These reactions can be slower than expected. Monitor the reaction for at least 12-24 hours. An incomplete reaction is a common source of low yield.
-
Pressure Vessel: For volatile reagents like ammonia, conducting the reaction in a sealed pressure vessel can significantly improve the outcome by maintaining a high concentration of the nucleophile in the solution at elevated temperatures.
-
Question 2: In Step 2, I am getting my desired product, but also a significant byproduct that appears to be a di-substituted compound. How can I improve selectivity?
Answer: The formation of a di-substituted byproduct, likely where dimethylamine has also displaced the chlorine at the C2 position, indicates that the reaction conditions are too harsh or the stoichiometry is incorrect.
-
Causality: The chlorine at C5 is less reactive than at C7, but at reflux temperatures over long periods, it can also be substituted. The key is to find conditions that are energetic enough to displace the C5 chlorine without significantly affecting the C2 chlorine.
-
Optimization Strategies:
-
Control Stoichiometry: Use a modest excess of dimethylamine (e.g., 2.0-2.5 equivalents). A large excess will drive the formation of the di-substituted product.[3]
-
Lower the Temperature: Instead of refluxing, try running the reaction at a lower, controlled temperature (e.g., 60-70 °C) for a longer period. This gives the desired reaction a chance to proceed while minimizing the undesired one.
-
Choice of Base: While dimethylamine acts as both the nucleophile and the base, adding a non-nucleophilic base like diisopropylethylamine (DIPEA) can sometimes modulate reactivity and improve outcomes in similar heterocyclic systems.[4]
-
Consider a Catalytic Approach: For challenging C-N bond formations, a switch to a palladium-catalyzed Buchwald-Hartwig amination could be considered.[5][6] This involves a Pd catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃ or NaOtBu). This method often proceeds at lower temperatures with higher selectivity than traditional SNAr.
-
Question 3: My final product is difficult to purify. Column chromatography gives co-eluting impurities. What are my options?
Answer: Purification is often as challenging as the reaction itself. If standard silica gel chromatography is failing, consider these alternatives:
-
Causality: The basic nitrogen atoms in the imidazo[1,2-a]pyrimidine core can cause streaking and poor separation on silica gel. Impurities with similar polarity will naturally be difficult to resolve.
-
Purification Tactics:
-
Acid/Base Wash: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude material in a solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl). Your product, being basic, should move into the aqueous layer. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract with ethyl acetate. This can remove non-basic impurities.
-
Recrystallization: This is often the best method for obtaining highly pure material. Screen different solvent systems. Common choices for nitrogenous heterocycles include ethanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexanes.
-
Alternative Chromatography: If silica is not working, try a different stationary phase. Alumina (basic or neutral) can be effective for basic compounds. Alternatively, reversed-phase chromatography (C18) may provide a different selectivity profile.
-
Salt Formation: Consider converting the final product to its hydrochloride salt.[7] The salt often has better crystallinity and can be purified by recrystallization, then neutralized back to the free base if required.
-
Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the progress of these reactions? A: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. TLC provides a quick visual check for the consumption of starting material and the appearance of new spots. LC-MS is invaluable for confirming the mass of the product and identifying potential byproducts by their molecular weight.
Q: Are there alternative synthetic routes to the imidazo[1,2-a]pyrimidine core? A: Yes, the most classic method is the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound, often referred to as the Chichibabin reaction.[1] Other modern methods involve transition-metal-catalyzed cyclizations and multicomponent reactions.[8][9][10] However, for this specific substitution pattern, the sequential SNAr approach starting from a polychlorinated pyrimidine is often the most direct.[11]
Q: Is it possible to introduce the dimethylamino group first, and then the 7-amino group? A: While chemically possible, it is not the preferred strategic route. The chlorine at C7 is the most electrophilic site. Attempting to react dimethylamine with 2,4,7-trichloropyrido[2,3-d]pyrimidine first would likely result in a mixture of products, with the 7-substituted isomer being the major component, defeating the purpose of a regioselective strategy.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichloroimidazo[1,2-a]pyrimidin-7-amine (Intermediate 1)
-
To a 100 mL pressure vessel, add 2,4,7-trichloropyrido[2,3-d]pyrimidine (5.0 g, 21.9 mmol).
-
Add 1,4-dioxane (40 mL).
-
Add concentrated aqueous ammonia (28-30%, 20 mL).
-
Seal the vessel tightly and place it in an oil bath preheated to 100 °C.
-
Stir the reaction mixture vigorously for 18 hours.
-
Cool the vessel to room temperature. A precipitate should have formed.
-
Filter the solid and wash it with cold water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL).
-
Dry the solid under vacuum to yield the title compound as an off-white to pale yellow solid.
-
Self-Validation: Confirm the structure by ¹H NMR and verify the mass by LC-MS. The expected [M+H]⁺ is ~217/219 Da.
| Parameter | Value |
| Starting Material | 2,4,7-Trichloropyrido[2,3-d]pyrimidine |
| Reagent | Aqueous Ammonia (28-30%) |
| Solvent | 1,4-Dioxane |
| Temperature | 100 °C |
| Time | 18 h |
| Typical Yield | 75-85% |
Protocol 2: Synthesis of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine (Final Product)
-
To a 100 mL round-bottom flask equipped with a reflux condenser, add 2,4-dichloroimidazo[1,2-a]pyrimidin-7-amine (3.0 g, 13.8 mmol).
-
Add ethanol (50 mL).
-
Add a 40% solution of dimethylamine in water (4.7 mL, 41.4 mmol, 3.0 equivalents).
-
Heat the reaction mixture to reflux (approx. 80-85 °C) and stir for 6 hours.
-
Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes) until the starting material is consumed.
-
Cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.
-
Add water (50 mL) to the concentrated mixture to precipitate the product.
-
Stir for 30 minutes in an ice bath to maximize precipitation.
-
Filter the solid, wash with cold water (2 x 15 mL), and dry under vacuum.
-
Self-Validation: The crude product can be purified by recrystallization from ethanol or by column chromatography. Confirm identity and purity by NMR, LC-MS, and melting point. The expected [M+H]⁺ is ~226/228 Da.
| Parameter | Value |
| Starting Material | 2,4-Dichloroimidazo[1,2-a]pyrimidin-7-amine |
| Reagent | Dimethylamine (40% in H₂O) |
| Solvent | Ethanol |
| Temperature | Reflux (~80-85 °C) |
| Time | 6 h |
| Typical Yield | 80-92% |
Visual Troubleshooting Workflow
When a reaction fails, a logical diagnostic process is essential. The following workflow can help identify the root cause of a low-yielding reaction.
Caption: A decision tree for troubleshooting low-yield reactions.
References
-
ResearchGate. "Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[8][12]imidazo[1,2-a]pyrrolo[3,4-c]pyridines." ResearchGate. Available from: [Link]
-
IMR Press. "Synthesis and characterization of four process impurities in pazopanib." IMR Press. Available from: [Link]
-
Wikipedia. "Buchwald–Hartwig amination." Wikipedia. Available from: [Link]
-
PMC. "Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage." PubMed Central. Available from: [Link]
-
ResearchGate. "A Novel Practical Synthesis of Pazopanib: An Anticancer Drug." ResearchGate. Available from: [Link]
-
Open Access Journals. "Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug." Longdom. Available from: [Link]
-
Wikipedia. "Ullmann condensation." Wikipedia. Available from: [Link]
-
Chemistry LibreTexts. "Buchwald-Hartwig Amination." Chemistry LibreTexts. Available from: [Link]
-
PMC. "Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity." PubMed Central. Available from: [Link]
-
PMC. "Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry." PubMed Central. Available from: [Link]
-
MDPI. "Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides." MDPI. Available from: [Link]
- Google Patents. "CN112538073A - Preparation method of pazopanib intermediate." Google Patents.
- Google Patents. "WO2014097152A1 - Process for the preparation of pazopanib or salts thereof." Google Patents.
-
PMC. "Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst." PubMed Central. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series." Beilstein Journal of Organic Chemistry. Available from: [Link]
-
DergiPark. "Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds." DergiPark. Available from: [Link]
-
RSC Publishing. "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade." RSC Publishing. Available from: [Link]
-
Organic Chemistry Portal. "Synthesis of imidazo[1,2-a]pyridines." Organic Chemistry Portal. Available from: [Link]
-
Molbase. "Synthesis of (D) 7-Chloro-1H-1,2,3-triazolo[4,5-d]pyrimidin-5-amine." Molbase. Available from: [Link]
-
ResearchGate. "Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021." ResearchGate. Available from: [Link]
-
PMC. "Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines." PubMed Central. Available from: [Link]
-
MDPI. "New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles." MDPI. Available from: [Link]
-
Der Pharma Chemica. "Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities." Der Pharma Chemica. Available from: [Link]
-
Semantic Scholar. "Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity." Semantic Scholar. Available from: [Link]
-
PMC. "Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators." PubMed Central. Available from: [Link]
Sources
- 1. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rroij.com [rroij.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2014097152A1 - Process for the preparation of pazopanib or salts thereof - Google Patents [patents.google.com]
- 8. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
overcoming solubility issues of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine in DMSO
Target Compound: 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine (CAS: 89099-86-5) Primary Solvent: Dimethyl Sulfoxide (DMSO) Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the Application Science Support Center. This guide is specifically engineered to address the physicochemical hurdles associated with solvating 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine. By bridging thermodynamic principles with field-validated methodologies, this document provides a self-validating framework to ensure your compound is fully dissolved and biologically active for downstream assays.
Part 1: Mechanistic FAQs (Understanding the "Why")
Q1: Why does 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine resist dissolution in 100% DMSO, despite DMSO being a universal aprotic solvent? A1: The resistance to solvation is a thermodynamic issue driven by the compound's crystal lattice energy. The imidazo[1,2-a]pyrimidine core is a rigid, highly planar heterocycle. In the solid state, these planar surfaces stack tightly against one another via strong π−π interactions[1]. Additionally, the electron-withdrawing chloro group and the electron-donating N,N-dimethylamine group create a strong molecular dipole[2]. While DMSO is excellent at solvating dipoles, it often lacks the thermodynamic energy required to pry apart these tightly packed, hydrophobic π -stacked layers at room temperature. Compound solubility in DMSO represents a serious bottleneck in early drug discovery, often dictated by these exact intermolecular forces[3].
Q2: My compound dissolved initially but precipitated as soon as I added it to my aqueous biological assay buffer. What caused this? A2: This is known as the "solvent shift" or "solvent crash" phenomenon. DMSO is highly miscible with water. When your DMSO stock is pipetted into an aqueous buffer, the DMSO rapidly diffuses into the bulk water phase faster than the water can solvate the hydrophobic imidazopyrimidine molecules. This localized depletion of DMSO causes the compound to rapidly exceed its aqueous thermodynamic solubility limit, leading to immediate aggregation or crystallization. To prevent this, serial dilution in DMSO prior to aqueous buffer introduction is a standard field-validated technique[4].
Q3: Is it safe to use heat and sonication to force the compound into solution? A3: Yes, but it must be validated. Heat provides the kinetic energy to overcome the lattice enthalpy, while acoustic cavitation (sonication) physically breaks apart micro-crystals, increasing the surface area for solvent interaction. However, this often creates a supersaturated solution. If the solution is not thermodynamically stable, the compound will nucleate and crash out as soon as it returns to room temperature.
Part 2: Self-Validating Experimental Protocols
To ensure scientific integrity, do not rely on visual inspection alone. The following protocols are designed as self-validating systems; they include built-in checkpoints to confirm true dissolution rather than mere suspension.
Protocol A: Thermal & Acoustic Lattice Disruption
Use this as your first-line approach for stock concentrations up to 5 mM.
-
Solvent Verification: Ensure your DMSO is strictly anhydrous (water content <0.1%). DMSO is highly hygroscopic; absorbed atmospheric water drastically reduces the solubility of lipophilic heterocycles.
-
Addition: Weigh the required mass of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine into a glass vial (avoid plastics, which can absorb lipophilic compounds). Add the calculated volume of anhydrous DMSO.
-
Thermal Incubation: Place the vial in a thermoshaker at 45°C for 10 minutes.
-
Acoustic Cavitation: Transfer the warm vial immediately to a bath sonicator. Sonicate for 15 minutes, ensuring the water level in the bath matches the solvent level in the vial.
-
Validation Checkpoint (Self-Validation): Remove the vial and let it sit undisturbed at exactly 25°C for 2 hours.
-
Causality: If the solution was merely supersaturated, the drop in thermal energy will cause spontaneous nucleation.
-
Result: If the solution remains optically clear with no micro-precipitates at the bottom, you have achieved a stable thermodynamic solution.
-
Protocol B: Acid-Assisted Solubilization (Salt Formation)
Use this approach if Protocol A fails, or if you require high-concentration stocks (>10 mM).
-
Mechanistic Rationale: The N,N-dimethylamine group at position 7, as well as the imidazopyrimidine nitrogens, possess basic lone pairs. By introducing a mild acid, we protonate the molecule, converting the neutral hydrophobic compound into a charged cationic salt. This completely disrupts the π−π stacking lattice and drastically increases solvation in polar solvents.
-
Preparation: Suspend the compound in anhydrous DMSO at your target concentration (e.g., 20 mM). It will likely be cloudy.
-
Acidification: Add 1.0 to 1.1 molar equivalents of a mild acid (e.g., 0.1 M HCl in dioxane, or Trifluoroacetic acid).
-
Agitation: Vortex for 60 seconds. The solution should rapidly turn clear as the salt forms.
-
Validation Checkpoint (Self-Validation): Perform a 1:10 serial dilution of this stock into your final assay buffer (ensure the buffer has sufficient buffering capacity, e.g., 50 mM HEPES pH 7.4, to neutralize the trace acid). Measure the absorbance at 600 nm (OD600). An OD600 of <0.05 confirms the absence of colloidal aggregates, validating successful aqueous integration.
Part 3: Quantitative Solubilization Data
The following table summarizes the quantitative expectations and validation metrics for different solubilization strategies applied to rigid imidazo[1,2-a]pyrimidines.
| Solubilization Strategy | Mechanistic Rationale | Expected Solubility Limit | Validation Metric |
| Anhydrous DMSO + Heat | Provides kinetic energy to temporarily disrupt weak van der Waals forces. | ~1 - 5 mM | Solution remains optically clear at 25°C for >2 hours. |
| Acid-Assisted (1 eq. HCl) | Protonates the basic amine, breaking the planar π−π lattice via charge repulsion. | >20 mM | OD600 < 0.05 upon 1:10 dilution into aqueous buffer. |
| Co-solvent (10% Tween-20) | Surfactant reduces interfacial tension during the DMSO-to-water solvent shift. | ~10 mM (Stock) | Dynamic Light Scattering (DLS) confirms absence of colloidal particles. |
| Step-Down Serial Dilution | Prevents localized supersaturation by pre-diluting the compound in DMSO[4]. | Assay Dependent | Linear dose-response curve in biological assays. |
Part 4: Solubilization Troubleshooting Workflow
Follow the logical decision tree below to systematically overcome solubility failures.
Logical workflow for troubleshooting the DMSO solubility of imidazo[1,2-a]pyrimidine derivatives.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
purification methods for 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine from reaction byproducts
Technical Support Center: Purification of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine
Introduction & Mechanistic Causality
Synthesizing 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine (CAS: 89099-86-5)[1] via the amination of 5,7-dichloroimidazo[1,2-a]pyrimidine presents a classic regioselectivity challenge. The imidazo[1,2-a]pyrimidine core features two highly electrophilic centers at C5 and C7. However, the C5 position is significantly more reactive toward nucleophilic aromatic substitution (SNAr) because the intermediate Meisenheimer complex is heavily stabilized by the adjacent bridgehead nitrogen.
As documented in medicinal chemistry literature regarding the[2], nucleophiles will preferentially attack the 5-position. Consequently, direct reaction with dimethylamine often yields the 7-chloro-5-amino regioisomer as the major product, leaving the desired 5-chloro-7-amino compound as a minor kinetic product that requires rigorous purification.
Troubleshooting FAQs
Q1: Why am I getting a complex mixture instead of a single product during the amination step? A1: The reaction of 5,7-dichloroimidazo[1,2-a]pyrimidine with dimethylamine is governed by competing SNAr pathways. Because the C5 position is para-equivalent to the electron-withdrawing bridgehead nitrogen, it is the thermodynamically and kinetically favored site for nucleophilic attack[3]. This leads to the formation of the 7-chloro-5-amino regioisomer. Furthermore, if excess dimethylamine is used or the reaction is heated too aggressively, a second SNAr event occurs, yielding the highly polar N,N,N',N'-tetramethylimidazo[1,2-a]pyrimidine-5,7-diamine (bis-aminated byproduct).
Q2: How do I chromatographically resolve the 5-chloro-7-amino target from the 7-chloro-5-amino regioisomer? A2: The two regioisomers have very similar molecular weights and functional groups, making separation challenging. However, their dipole moments differ due to the positioning of the dimethylamino group relative to the bridgehead nitrogen. The 5-amino regioisomer typically exhibits slightly lower polarity on normal-phase silica. To separate them, use a shallow gradient of Ethyl Acetate in Hexanes. Adding 1% Triethylamine (Et3N) to the mobile phase is critical; it neutralizes the acidic silanol groups on the silica gel, preventing peak tailing and improving the resolution between the two closely eluting regioisomers.
Q3: I have a highly polar baseline spot on my TLC. What is it and how do I remove it? A3: A persistent baseline spot (Rf < 0.1 in 1:1 EtOAc:Hexane) is almost certainly the bis-aminated overreaction product. Because it contains two tertiary amine groups, it is significantly more polar and slightly more water-soluble than the mono-aminated products. It can be partially removed by washing the organic layer with slightly acidic water (pH ~5-6) during the aqueous workup, and it will remain firmly on the baseline during standard silica gel chromatography targeting the mono-aminated isomers.
Q4: What is the most self-validating protocol to ensure I have isolated the correct regioisomer? A4: Relying solely on LC-MS is insufficient because both regioisomers have the exact same mass (m/z 197.1[M+H]+). You must use 2D NMR (HMBC and NOESY) to validate the structure. In the correct 5-chloro-7-amino product, an HMBC experiment will show a correlation between the methyl protons of the dimethylamino group and the C7 carbon. Additionally, NOESY cross-peaks between the dimethylamino protons and the adjacent C6-H proton will confirm the regiochemistry. This creates a self-validating feedback loop: chromatography isolates the mass, and 2D NMR confirms the spatial arrangement.
Reaction Pathway Visualization
Reaction pathway showing SNAr regioselectivity and byproduct formation.
Quantitative Data Summary
The following table summarizes the key analytical markers used to track the purification process.
| Compound | TLC Rf Value (EtOAc:Hexane 1:1) | LC-MS (m/z) [M+H]+ | Relative Polarity |
| 5,7-Dichloroimidazo[1,2-a]pyrimidine (SM) | 0.85 | 188.0 | Lowest |
| 7-Chloro-5-amino (Regioisomer Byproduct) | 0.55 | 197.1 | Medium-Low |
| 5-Chloro-7-amino (Target Product) | 0.45 | 197.1 | Medium-High |
| 5,7-Bis-amino (Overreaction Byproduct) | 0.10 | 206.1 | Highest |
Step-by-Step Purification Methodology
This protocol is designed as a self-validating system. Each step includes a verification checkpoint to ensure the integrity of the purification.
Step 1: Reaction Quenching and Aqueous Workup
-
Quench: Once LC-MS indicates maximum conversion to the mono-aminated mass (m/z 197.1), quench the reaction mixture by adding it to ice-cold saturated aqueous NaHCO3. Causality: Cold quenching prevents further thermal SNAr reactions that lead to the bis-aminated byproduct.
-
Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM).
-
Wash: Wash the combined organic layers with a mild brine solution (pH ~6). Causality: This slightly acidic wash helps partition trace amounts of unreacted dimethylamine and some of the highly polar bis-aminated byproduct into the aqueous phase.
-
Dry & Concentrate: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Step 2: Silica Gel Flash Chromatography
-
Column Preparation: Pack a silica gel column using Hexanes containing 1% Triethylamine (Et3N). Causality: Et3N deactivates the acidic silanol sites on the silica, preventing the basic imidazo[1,2-a]pyrimidine amines from streaking, which is critical for resolving the two regioisomers.
-
Loading: Dry-load the crude mixture onto a small amount of silica gel or load it as a concentrated solution in DCM.
-
Elution Gradient:
-
0-5 column volumes (CV): 10% EtOAc in Hexanes (elutes unreacted starting material).
-
5-15 CV: 20% to 35% EtOAc in Hexanes (elutes the 7-chloro-5-amino regioisomer).
-
15-25 CV: 35% to 50% EtOAc in Hexanes (elutes the 5-chloro-7-amino target).
-
-
Checkpoint: Spot fractions on TLC. The target compound is the lower Rf spot (~0.45) of the two closely eluting UV-active bands.
Step 3: Recrystallization (Final Polishing)
-
Dissolution: Pool and concentrate the fractions containing the target compound. Dissolve the resulting solid in a minimum volume of boiling Ethanol.
-
Crystallization: Slowly add dropwise cold water until the solution becomes slightly cloudy, then allow it to cool to room temperature, followed by incubation at 4°C overnight. Causality: The 5-chloro-7-amino isomer forms a stable crystalline lattice in aqueous ethanol, leaving trace amounts of the 5-amino regioisomer in the mother liquor.
-
Filtration: Filter the crystals and wash with ice-cold 10% Ethanol in water. Dry under high vacuum.
Purification Workflow Visualization
Step-by-step purification workflow for isolating the target compound.
References
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines , Journal of Medicinal Chemistry (ACS) / PMC. Available at:[Link]
Sources
- 1. 89099-86-5|5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine|BLD Pharm [bldpharm.com]
- 2. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
reducing thermal degradation of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine during storage
Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Thermal Degradation During Storage and Handling
Introduction
5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine is a vital heterocyclic scaffold in medicinal chemistry and drug discovery, valued for its broad spectrum of biological activities.[1][2] However, the stability of this compound, particularly its susceptibility to thermal degradation, presents a significant challenge for researchers. Improper storage and handling can lead to the formation of impurities, loss of potency, and inconsistent experimental results, ultimately compromising research outcomes.[3]
This technical support guide, developed by our Senior Application Scientists, provides a comprehensive framework for understanding and mitigating the degradation of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine. It combines field-proven troubleshooting guides with an in-depth look at the underlying scientific principles of its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound? A: For maximum stability, the compound should be stored at -20°C or lower in a tightly sealed container under an inert atmosphere (argon or nitrogen) .[4][5] It should be protected from light by using an amber vial or by wrapping the container in aluminum foil.[6]
Q2: I've noticed the white powder has turned slightly yellow. What does this mean? A: A color change from white/off-white to yellow or brown is a primary visual indicator of degradation. This is often caused by oxidation or exposure to light and moisture, leading to the formation of chromophoric impurities.[6] Immediate purity analysis is recommended.
Q3: How critical is it to avoid temperature fluctuations? A: Extremely critical. Temperature excursions, even for short periods, can accelerate the rate of chemical degradation.[3][7] As a general rule, the rate of many chemical reactions doubles for every 10°C increase in temperature.[7] Maintaining a consistent, cold environment is key to preserving the compound's shelf life.
Q4: Can I just put the manufacturer's bottle in a standard -20°C lab freezer? A: While a -20°C freezer is the correct temperature, it is not sufficient on its own. Standard freezers can have high humidity. If the container seal is not perfect, moisture can be introduced each time the freezer is opened, potentially leading to hydrolysis. For long-term storage, the container should be placed inside a secondary desiccated environment or be properly sealed under a dry, inert atmosphere.[4][5]
Q5: What is the single most important handling practice to prevent degradation? A: Minimizing exposure to atmospheric air and moisture. This compound is sensitive to both.[4][6] Handling should ideally occur in a glovebox or under a steady stream of inert gas (argon or nitrogen).[6][8] If this is not possible, work quickly, use dry glassware, and immediately reseal the container.
Troubleshooting Guides
Problem 1: Visible Compound Discoloration or Change in Physical Appearance
You observe that your initially white or off-white solid has developed a yellow or brownish tint.
Causality: Discoloration is a sign of new chemical entity formation. The imidazo[1,2-a]pyrimidine core, like many nitrogen-containing heterocycles, can be susceptible to oxidation, while the presence of the amine group can also contribute to photo-oxidative pathways.[9][10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for discolored compound.
Solutions:
-
Immediate Segregation: Quarantine the affected batch to prevent its use in critical experiments.
-
Verify Storage Integrity: Check that the container cap is tightly secured and that light protection (amber vial/foil) is intact.
-
Implement Inert Atmosphere: If not already in practice, adopt the use of an inert atmosphere for storage and handling. This is the most effective way to prevent oxidative degradation.[4][6] See Protocol 2 for detailed steps.
-
Quantify Purity: Use an analytical technique like HPLC (see Protocol 3 ) to determine the purity of the discolored material compared to a reference standard.
Problem 2: Loss of Purity or Appearance of New Peaks in Analytical Data (HPLC, LC-MS)
Routine quality control analysis shows a decrease in the main peak area percentage or the emergence of new, unidentified peaks.
Causality: This is quantitative evidence of degradation. The primary suspects are thermal degradation and hydrolysis. The chloro-substituent on the pyrimidine ring can be susceptible to nucleophilic substitution by water (hydrolysis), especially at elevated temperatures, while the entire scaffold can undergo rearrangement or fragmentation.[11]
Troubleshooting Workflow:
Caption: Logical flow for investigating purity loss.
Solutions:
-
Review Temperature Logs: Check for any temperature excursions in your storage unit. A single event of the freezer failing can initiate significant degradation.[3][12]
-
Assess Aliquoting Practices: Repeatedly opening and closing the main stock container introduces atmospheric moisture. It is best practice to create single-use aliquots.
-
Solvent Purity: Ensure all solvents used to prepare stock solutions are anhydrous, as trace amounts of water can cause hydrolysis over time.
-
Adopt Aliquoting Strategy: Upon receiving a new batch, divide it into smaller, single-use vials under an inert atmosphere as described in Protocol 2 . This protects the integrity of the bulk material.
In-Depth Technical Protocols
Protocol 1: Recommended Long-Term Storage
-
Environment: A dedicated, temperature-monitored freezer at -20°C or a validated ultra-low freezer at -80°C .
-
Primary Container: Use amber glass vials with PTFE-lined screw caps to protect from light and provide a strong seal.[6]
-
Atmosphere: Before sealing, flush the vial headspace with a gentle stream of dry argon or nitrogen for 1-2 minutes to displace all air.[4]
-
Sealing: Tighten the cap securely. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Secondary Containment: Place the sealed vial inside a larger, labeled container that has been filled with a desiccant (e.g., silica gel packets). This provides a second barrier against moisture ingress.
-
Inventory: Maintain a detailed inventory, including date of receipt, date opened, and aliquoting dates.[13][14]
Protocol 2: Handling and Aliquoting Under an Inert Atmosphere
This protocol minimizes exposure to oxygen and moisture.
-
Preparation: Allow the sealed container of the compound to warm to room temperature in a desiccator before opening. This is critical to prevent condensation of atmospheric water onto the cold solid.[5]
-
Inert Environment: Perform all manipulations inside a glovebox with low oxygen and moisture levels (<10 ppm).[6] If a glovebox is unavailable, use a Schlenk line or a steady flow of inert gas directed into the work area.
-
Transfer: Using a clean, dry spatula, quickly weigh and transfer the desired amount of solid into pre-dried and inert-gas-flushed aliquot vials.
-
Resealing: Immediately flush the headspace of the master container with inert gas before resealing tightly. Do the same for each new aliquot vial.
-
Storage: Return the master container and all aliquots to the appropriate freezer conditions as outlined in Protocol 1 .
Protocol 3: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This provides a baseline method for assessing purity and detecting degradation products.
-
Instrumentation: A gradient-capable HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 280 nm.
-
Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water.[15]
-
Analysis: Degradation will typically be indicated by a decrease in the area of the main peak and the appearance of new, often more polar (earlier eluting), peaks.
Underlying Scientific Principles: Mechanisms of Degradation
Understanding the potential degradation pathways is key to preventing them.
-
Thermal Degradation: At elevated temperatures, molecules have more kinetic energy, which can overcome the activation energy required for decomposition reactions.[7] For complex heterocyclic systems, this can involve ring opening, fragmentation, or polymerization. For amines, a common pathway involves intermolecular reactions to form urea or imidazolidinone structures.[16][17]
-
Hydrolysis: The C-Cl bond on the pyrimidine ring is an electrophilic site. Water molecules can act as nucleophiles, leading to the substitution of the chloro group with a hydroxyl group, forming a new, undesired compound. This reaction is often accelerated by heat.
-
Photodegradation: Aromatic and heterocyclic amines can absorb UV or visible light.[18] This energy can excite the molecule to a higher energy state, making it more reactive. This can lead to the formation of reactive radical species, which can react with oxygen or other molecules, or lead to bond cleavage (photodissociation).[9][19]
-
Oxidation: The electron-rich imidazo[1,2-a]pyrimidine ring system and the dimethylamino group are susceptible to oxidation by atmospheric oxygen. This process can be catalyzed by light or trace metal impurities and often results in the formation of N-oxides or hydroxylated species, which are frequently colored.
Data Summary Tables
Table 1: Recommended Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or below (constant) | Minimizes kinetic energy, slowing all degradation pathways.[5][7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and reaction with atmospheric moisture.[4][6] |
| Light | Protected (Amber Vial/Foil) | Prevents photodegradation and photo-oxidation.[6][18] |
| Container | Tightly Sealed Glass Vial (PTFE-lined cap) | Provides an excellent chemical and moisture barrier. |
Table 2: Incompatible Materials and Conditions to Avoid
| Incompatibility | Potential Consequence |
| Strong Oxidizing Agents | Vigorous, potentially explosive reaction.[20][21] |
| Strong Acids | Salt formation, potential for vigorous reaction and degradation.[21] |
| Water / Protic Solvents | Hydrolysis of the C-Cl bond. |
| Direct Sunlight / UV Light | Rapid photodegradation.[6] |
| High Temperatures | Accelerated thermal decomposition.[3] |
| Humid Air | Hydrolysis and oxidation.[4] |
References
- Temperature Excursion Prevention: Ensuring Product Integrity. (2025, June 19). Packaging World Insights.
- Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds. (2025). Benchchem.
- Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Safety Office.
- Air Sensitive Compounds. Ossila.
- 5 Best Practices for Safer Chemical Storage. (2025, January 8). SPC Industrial.
- Augspurger, A., & Perriello, R. Best Practices for Proper Chemical Storage. The Synergist.
- Drug Stability Budget During Storage and Transit. (2020, June 13). AKCP.
- Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025, September 22). Intersolia.
- Storage of air and temperature sensitive reagents. (2023, November 4). Chemistry Stack Exchange.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh.
- How to Investigate Temperature and Humidity Excursions of Stability Chambers. (2021, June 23). EAS.
- Feng, L., et al. (2009). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. Environmental Science & Technology.
- 2-Amino-5-chloropyridine Safety Data Sheet. (2025, December 18). Thermo Fisher Scientific.
- Photochemistry of Aliphatic and Aromatic Amines. (2025, August 5). ResearchGate.
- Giaever, G., et al. (2008). Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells. PLOS Genetics.
- Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Pharmaceuticals.
- Engel, U., et al. (2012). Stereoselective Hydrolysis of Aryl-Substituted Dihydropyrimidines by Hydantoinases. Applied and Environmental Microbiology.
- Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024, October 26). MDPI.
- 2-Amino-5-chloro-N,3-dimethylbenzamide MSDS. (2017, January 16). MolCore.
- Thompson, J., et al. Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky UKnowledge.
- Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. (2023). RSC Medicinal Chemistry.
- Thompson, J., et al. (2025, October 30). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. ResearchGate.
- Application Note: HPLC Purity Analysis of 2-Chloro-4-methylpyrimidin-5-amine. (2025). BenchChem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. ossila.com [ossila.com]
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- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells | PLOS Genetics [journals.plos.org]
- 11. Stereoselective hydrolysis of aryl-substituted dihydropyrimidines by hydantoinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Best Practices for Proper Chemical Storage [publications.aiha.org]
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- 20. fishersci.com [fishersci.com]
- 21. molcore.com [molcore.com]
Technical Support Center: Optimizing Palladium-Catalyzed Amination of Imidazo[1,2-a]pyrimidines
Welcome to the technical support center for the palladium-catalyzed amination of imidazo[1,2-a]pyrimidines. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this powerful C-N bond-forming reaction, commonly known as the Buchwald-Hartwig amination, on this specific electron-rich heterocyclic scaffold.
The imidazo[1,2-a]pyrimidine core is a privileged structure in medicinal chemistry, and its successful functionalization is critical. However, the nitrogen-rich nature of this heterocycle presents unique challenges compared to standard aryl halides. This resource provides in-depth troubleshooting guides, FAQs, and validated protocols to help you overcome these challenges and achieve high-yielding, reproducible results.
Mechanism Overview: The Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting any issues. The reaction proceeds through a sequence of well-defined steps involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[1][2] The key steps are: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3][4]
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction turning black? A1: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, an inactive form of palladium metal.[5] This is often caused by an unstable ligand-catalyst complex, the presence of oxygen, or excessively high temperatures.[5][6] Ensure your reaction is under a strictly inert atmosphere and consider screening more robust ligands or lowering the reaction temperature.[6]
Q2: What is the best palladium source to start with? A2: For initial screening, modern Pd(II) precatalysts (often called G2, G3, or G4 precatalysts) are highly recommended.[7][8] These are air-stable complexes that are efficiently reduced in situ to the active Pd(0) catalyst, leading to more reproducible results than using sources like Pd(OAc)2 or Pd2(dba)3, which can require an activation step.[6][8]
Q3: Which halide on the imidazo[1,2-a]pyrimidine is best: Cl, Br, or I? A3: The general reactivity trend for the aryl halide is I > Br > Cl.[5] Aryl bromides often provide a good balance of reactivity and stability. Aryl chlorides are more challenging and typically require specialized, bulky, and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to facilitate the difficult oxidative addition step.[5]
Q4: My starting material is being consumed, but I'm not getting my desired product. What's happening? A4: This often points to side reactions. One common side reaction is hydrodehalogenation, where the halide is replaced by a hydrogen atom. This can be caused by β-hydride elimination from the amide complex, which competes with reductive elimination.[1] Another possibility is a reaction with the solvent or decomposition of the starting material or product under the reaction conditions, often exacerbated by an overly strong base or high temperature.[9]
Troubleshooting Guide
The electron-rich nature of the imidazo[1,2-a]pyrimidine ring can make it a challenging substrate. It can coordinate to the palladium center, potentially inhibiting the catalyst. Careful selection of each component is therefore critical.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Oxygen has oxidized the Pd(0) catalyst or phosphine ligand.[6] Reagents or solvent contain water/impurities.[6][7] | Ensure rigorous inert atmosphere (use Schlenk line or glovebox). Use anhydrous, degassed solvents. Purify amines if necessary by filtration through activated alumina.[6][7] |
| 2. Poor Ligand Choice: The ligand may not be electron-rich or bulky enough to promote oxidative addition and reductive elimination for this specific heterocycle.[5] | Screen a panel of ligands. For challenging substrates like imidazo[1,2-a]pyrimidines, bulky biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often superior.[5][10] | |
| 3. Inappropriate Base: The base may be too weak to deprotonate the amine-palladium complex, or it may be insoluble in the reaction solvent.[5] | For primary and secondary alkylamines, strong bases like NaOtBu or KOtBu are standard.[9] For more sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective, though they may require higher temperatures.[8][9] | |
| Decomposition of Starting Material | 1. Base is too Strong: Strong bases (e.g., NaOtBu) can react with other functional groups on the substrate or promote side reactions.[7][9] | Switch to a weaker base like K₃PO₄ or Cs₂CO₃.[8] These are often better tolerated by sensitive functional groups.[7] |
| 2. Temperature is too High: The imidazo[1,2-a]pyrimidine ring or other functional groups may not be stable at the reaction temperature. | Run the reaction at a lower temperature for a longer period. A temperature screen (e.g., 80 °C, 100 °C, 120 °C) can identify the optimal balance between reaction rate and stability.[5] | |
| Significant Hydrodehalogenation | 1. Unfavorable Reductive Elimination: The final reductive elimination step is slow compared to competing pathways like β-hydride elimination. | Use a more sterically hindered ligand. The bulkiness of ligands like XPhos or RuPhos can accelerate reductive elimination, outcompeting side reactions.[5] |
| 2. Presence of Water: Trace water can be a proton source for the hydrodehalogenation pathway. | Ensure all reagents and solvents are scrupulously dried. Use freshly opened bottles of anhydrous solvents. | |
| Reaction Stalls / Catalyst Dies | 1. Catalyst Decomposition: Formation of palladium black.[5] | Increase ligand-to-palladium ratio (e.g., from 1.1:1 to 2:1) to better stabilize the catalytic species.[9] Consider a more robust ligand or a precatalyst system.[11] |
| 2. Product Inhibition: The aminated product, being electron-rich, might coordinate strongly to the palladium center and inhibit further catalytic turnover. | Try a lower reaction concentration. Sometimes, simply diluting the reaction can mitigate product inhibition effects. |
Troubleshooting Workflow
When a reaction fails, a systematic approach is crucial. The following decision tree can guide your optimization process.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jmcct.com [jmcct.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
troubleshooting mass spectrometry fragmentation peaks for 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine
Introduction
Welcome to the technical support guide for the mass spectrometric analysis of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine. This molecule, built on the versatile imidazopyrimidine scaffold, is of significant interest in drug discovery due to the diverse pharmacological activities of this class of compounds.[1] Mass spectrometry is a critical tool for its characterization, but the combination of a fused heterocyclic core, a dimethylamino group, and a halogen substituent presents a unique fragmentation profile that can pose challenges during analysis.[2][3]
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret the fragmentation patterns observed during mass spectrometry experiments. We will focus primarily on data acquired via electrospray ionization (ESI) in positive ion mode, as this soft ionization technique is well-suited for polar, heterocyclic molecules and typically yields a protonated molecular ion, [M+H]+, which is essential for structural confirmation.[3][4]
Part 1: Expected Fragmentation Profile of [M+H]+
Understanding the theoretical fragmentation of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine is the first step in any troubleshooting process. The structure's key features—the chlorine atom, the N,N-dimethylamino group, and the stable fused ring system—each influence how the molecule breaks apart upon collision-induced dissociation (CID).
Molecular Formula: C₉H₁₀ClN₅ Monoisotopic Mass: 223.0625 Da Expected [M+H]⁺ Ion (Monoisotopic): 224.0703 m/z
Primary Fragmentation Pathways
The protonated molecule will likely undergo several competing fragmentation reactions. The presence of a chlorine atom is a powerful diagnostic tool, as any fragment containing it will exhibit a characteristic isotopic pattern with a peak at M+2 that is approximately one-third the intensity of the M peak.[3]
Data Summary: Predicted Major Fragment Ions
| Predicted m/z | Neutral Loss | Formula of Loss | Proposed Fragmentation Pathway | Contains Chlorine? |
| 209.0467 | 15.0236 | CH₃ | Loss of a methyl radical from the N,N-dimethylamino group. | Yes |
| 189.0539 | 35.0164 | Cl | Homolytic cleavage of the C-Cl bond, a common pathway for halogenated compounds.[3][5] | No |
| 179.0543 | 45.0160 | C₂H₅N | Loss of dimethylamine via rearrangement. | Yes |
| 162.0433 | 62.0270 | C₂H₅N + NH₃ | Subsequent loss of ammonia from the m/z 179 fragment, suggesting ring rearrangement. | Yes |
Visualization of Fragmentation
The following diagram illustrates the most probable initial fragmentation steps originating from the protonated parent molecule.
Caption: Primary fragmentation pathways from the [M+H]⁺ ion.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine in a question-and-answer format.
Q1: I don't see the expected [M+H]⁺ ion at m/z 224.07, or its intensity is very low. What could be the cause?
Answer: The absence or weakness of the parent ion is a frequent issue that can stem from several factors, often related to the ionization process itself.[6]
Plausible Causes & Solutions:
-
In-Source Fragmentation: The molecule may be fragmenting within the ion source before it reaches the mass analyzer. This occurs when the energy in the source (e.g., capillary or fragmentor voltage) is too high.[7]
-
Troubleshooting Protocol:
-
Verify instrument calibration to ensure mass accuracy.[8]
-
Systematically reduce the fragmentor/cone voltage in increments of 10-20V.
-
Observe the abundance of the m/z 224.07 ion relative to its fragments. The optimal voltage will maximize the parent ion signal without sacrificing it to in-source decay.
-
-
-
Incorrect Ionization Mode: This molecule contains multiple basic nitrogen atoms, making it ideally suited for positive ion mode ESI, where it will readily accept a proton.
-
Solution: Ensure your method is set to positive ion mode. Analysis in negative ion mode is unlikely to yield a significant signal.[9]
-
-
Sample Concentration Issues: Both excessively high and low concentrations can lead to a poor signal.
-
Too Concentrated: Can cause ion suppression, where other components of the sample or the analyte itself saturate the ESI process, reducing ionization efficiency.[6]
-
Too Dilute: The concentration may be below the instrument's limit of detection.
-
Solution: Prepare a dilution series (e.g., 10 µg/mL, 1 µg/mL, 100 ng/mL) and analyze each to find the optimal concentration range.
-
Q2: I see peaks for the parent ion, but the M:M+2 isotopic pattern for chlorine is not the expected ~3:1 ratio. Why?
Answer: The isotopic signature of chlorine is one of the most reliable identifiers for your compound and its fragments.[3] Deviations from the theoretical 3:1 ratio typically indicate an interfering species or a detector issue.
Plausible Causes & Solutions:
-
Co-eluting Contaminants: An unrelated compound with a similar m/z value may be eluting from your LC system at the same time, artificially inflating the intensity of either the M or M+2 peak.
-
Troubleshooting Protocol:
-
-
Detector Saturation: If your signal is extremely high, the detector may be saturated, leading to non-linear response and inaccurate intensity measurements.
-
Solution: Dilute the sample to bring the peak intensity into the linear range of the detector.
-
-
Poor Signal-to-Noise (S/N): For very weak signals, background noise can interfere with accurate peak height or area integration, skewing the ratio.
-
Solution: Optimize source conditions and sample concentration to improve S/N.[8]
-
Q3: I'm observing prominent peaks that are not in the expected fragment table. How can I identify them?
Answer: Unexpected peaks are common and can arise from background contamination, adduct formation, or alternative fragmentation pathways.
Plausible Causes & Solutions:
-
Solvent or Salt Adducts: In ESI, the parent molecule can form adducts with ions present in the mobile phase.
-
Common Adducts: Look for peaks corresponding to [M+Na]⁺ (m/z 246.05), [M+K]⁺ (m/z 262.02), or [M+ACN+H]⁺ (m/z 265.10).
-
Solution: Use high-purity solvents and glassware. If adducts are unavoidable, they can serve as a secondary confirmation of the molecular weight.
-
-
Background Contamination: The mass spectrometer is sensitive to contaminants from various sources.
-
Solution: Run a solvent blank immediately after your sample. Any peaks appearing in the blank at the same retention time are likely contaminants. Common culprits include plasticizers (phthalates) and slip agents (erucamide).[8]
-
-
Alternative Fragmentation Pathways: Increasing the collision energy (CID) can induce higher-energy fragmentation, revealing secondary or tertiary fragments. The initial loss of the chlorine atom is a major pathway for halogenated compounds.[3]
-
Troubleshooting Protocol: Check if the unexpected peak has the chlorine isotope signature. If not, it may be a fragment formed after the loss of chlorine. For example, the fragment at m/z 189.05 ([M+H - Cl]⁺) will not have an M+2 peak.
-
Q4: The dominant fragment in my MS/MS spectrum is at m/z 189.05, and it lacks the chlorine isotope pattern. Is this expected?
Answer: Yes, this is a very likely and informative result. The carbon-chlorine bond can be one of the first to break.[3][5] The fragment at m/z 189.05 corresponds to the loss of the chlorine radical from the protonated parent molecule. This fragment ion then becomes the precursor for a subsequent series of fragmentation events.
Visualization: Fragmentation Cascade After Chlorine Loss
Sources
- 1. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. gmi-inc.com [gmi-inc.com]
- 7. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. zefsci.com [zefsci.com]
- 9. uab.edu [uab.edu]
- 10. technologynetworks.com [technologynetworks.com]
- 11. alliancebioversityciat.org [alliancebioversityciat.org]
resolving co-elution issues in 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine chromatography
Welcome to the technical support center dedicated to resolving chromatographic challenges encountered with 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this and structurally similar polar basic compounds. Co-elution with impurities, degradants, or starting materials is a common hurdle that can compromise data quality, purity assessment, and regulatory submissions.
This document provides in-depth, field-proven insights and step-by-step protocols to diagnose and resolve these complex separation issues. We will move beyond simple procedural lists to explain the causality behind each experimental choice, empowering you to build robust and reliable analytical methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the chromatography of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine.
Q1: Why is my peak for 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine poorly retained on a standard C18 column?
A: This is a classic issue for polar molecules. Your compound, being a heterocyclic amine, is highly polar and hydrophilic.[1][2] Standard C18 stationary phases are non-polar (hydrophobic).[3] The principle of reversed-phase chromatography (RPC) relies on hydrophobic interactions between the analyte and the stationary phase.[3] Polar compounds have a low affinity for non-polar C18 phases and a high affinity for the polar mobile phase (typically water/acetonitrile or methanol), causing them to travel through the column quickly with little retention, often eluting near the void volume.[4][5]
Q2: My peak is tailing significantly. What are the most common causes and quick fixes?
A: Peak tailing for a basic compound like yours is most often caused by secondary interactions with ionized silanol groups on the surface of silica-based stationary phases.[6][7] These acidic silanols can strongly and non-ideally interact with your basic analyte, distorting the peak shape.[7]
-
Quick Fix 1: Lower the Mobile Phase pH. Adjust your mobile phase to a pH of 3 or lower using an additive like formic acid or trifluoroacetic acid.[8][9] At low pH, the surface silanols are protonated and thus neutral, minimizing unwanted ionic interactions.[8] It's generally recommended to work at a pH at least 2 units away from the analyte's pKa.[9][10]
-
Quick Fix 2: Use a Modern, High-Purity Column. Modern "Type B" silica columns have fewer residual silanol groups.[8] Columns with polar end-capping or an embedded polar group are specifically designed to shield analytes from silanol interactions and provide better peak shape for basic compounds.[5][11]
Q3: What is HILIC, and when should I consider it for this compound?
A: HILIC stands for Hydrophilic Interaction Liquid Chromatography. It is a powerful technique for retaining and separating very polar compounds that are unretained in reversed-phase.[1][12][13] HILIC uses a polar stationary phase (like bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically >80% acetonitrile).[1][14] A water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[14] You should consider HILIC when you have exhausted options in reversed-phase and still have inadequate retention or co-elution with other polar species.[14][15]
Q4: My co-eluting impurity is a structural isomer. How can I improve resolution?
A: Separating isomers requires maximizing the selectivity (α) of your chromatographic system. This means finding conditions where the two isomers interact differently with the stationary and mobile phases.
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter selectivity.[16]
-
Change the Stationary Phase: This is often the most effective strategy. A pentafluorophenyl (PFP) phase, for example, offers different separation mechanisms (dipole-dipole, pi-pi interactions) compared to a C18 and can be very effective for resolving positional isomers.[17]
-
Optimize pH: Fine-tuning the mobile phase pH can subtly alter the ionization state of your isomers if they have different pKa values, leading to changes in retention and potentially, resolution.[18]
Part 2: In-Depth Troubleshooting Guide
When quick fixes are insufficient, a systematic approach is necessary. This guide provides a logical workflow for resolving persistent co-elution problems.
Workflow for Resolving Co-elution
Caption: A systematic workflow for troubleshooting co-elution issues.
Step 1: Diagnose the Problem
Before making changes, thoroughly characterize the issue. Is the problem poor retention, poor peak shape, or insufficient resolution between two well-shaped peaks?
| Problem | Common Cause(s) | Initial Action(s) |
| Peak Tailing | Secondary interactions with silanols; mismatched sample solvent; column overload.[6] | Lower mobile phase pH; ensure sample is dissolved in mobile phase; reduce injection volume.[6][7] |
| Peak Fronting | Column overload (sample concentration too high).[19] | Dilute the sample by a factor of 10 and re-inject.[19] |
| Poor Retention | Analyte is too polar for the RP stationary phase; mobile phase is too strong. | Increase aqueous content in mobile phase; consider a polar-endcapped column or HILIC.[4] |
| Poor Resolution (Rs < 1.5) | Insufficient selectivity (α) or efficiency (N) of the system. | Optimize mobile phase (pH, organic); change stationary phase; shallow the gradient.[16][20] |
Step 2: Optimize Your Current Reversed-Phase Method
If you are using a reversed-phase method, significant improvements can often be made without changing the column.
The ionization state of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine is a powerful tool for manipulating its retention and selectivity relative to impurities.[10][18]
Caption: Effect of mobile phase pH on analyte and silanol interactions.
Experimental Steps:
-
Prepare Buffers: Prepare three mobile phases using MS-compatible volatile buffers.[21][22]
-
Low pH: 0.1% Formic Acid in Water (pH ~2.7)
-
Mid pH: 10 mM Ammonium Acetate in Water (pH ~6.8)
-
High pH: 10 mM Ammonium Bicarbonate in Water (pH ~8.0, use a high-pH stable column)
-
-
Screening Runs: Perform gradient runs with each aqueous mobile phase paired with an organic modifier (e.g., Acetonitrile).
-
Analysis: Evaluate the chromatograms for changes in retention time and, most importantly, selectivity between your target peak and the co-eluting impurity. A change in elution order is a strong indicator of success.
Step 3: Change the Stationary Phase (Alternative Selectivity)
If mobile phase optimization is insufficient, changing the column chemistry is the next logical step. The goal is to introduce different interaction mechanisms to exploit subtle differences between the co-eluting compounds.
| Stationary Phase | Primary Interaction(s) | Best For... |
| Standard C18 | Hydrophobic | General purpose, non-polar to moderately polar analytes.[3] |
| Polar-Endcapped C18 | Hydrophobic, Hydrogen Bonding | Improving retention of polar compounds; compatible with highly aqueous mobile phases.[11] |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, Dipole-Dipole, Ion-Exchange | Aromatic, halogenated compounds, and positional isomers. Offers unique selectivity.[17] |
| Phenyl-Hexyl | Hydrophobic, π-π | Aromatic compounds, provides alternative selectivity to C18. |
| Atlantis™ T3 | Hydrophobic (balanced) | A C18 phase designed for enhanced retention of polar compounds, even with 100% aqueous mobile phases.[17] |
Experimental Steps:
-
Select 2-3 Columns: Based on the table above, select at least two alternative columns (e.g., a PFP and a Polar-Endcapped C18).
-
Initial Scouting: Use a standard gradient (e.g., 5-95% Acetonitrile with 0.1% Formic Acid) on each new column.
-
Optimize: Based on the scouting runs, select the column that shows the most promising separation ("baseline wobble" or partial separation) and fine-tune the mobile phase conditions as described in Step 2.
Step 4: Employ an Orthogonal Separation Mode (HILIC)
When your compound and its impurities are all highly polar and poorly retained in reversed-phase, switching to HILIC is the most powerful strategy.
-
Column Selection: Choose a HILIC column. Amide or zwitterionic phases are excellent starting points for polar basic compounds.[12][23]
-
Column Equilibration (CRITICAL): HILIC requires extensive equilibration to form the aqueous layer on the stationary phase.[1][12]
-
Flush the column with 50:50 Acetonitrile/Water for 20 column volumes.
-
Equilibrate with the initial mobile phase (e.g., 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate) for at least 50 column volumes.[12]
-
-
Mobile Phase:
-
Sample Diluent: The sample must be dissolved in a solvent that is as weak or weaker than the initial mobile phase (i.e., high organic content) to prevent peak distortion.[1] A mismatch is a common cause of poor peak shape in HILIC.
-
Gradient Elution: A typical HILIC gradient starts at high organic and increases the aqueous (strong) solvent concentration. For example:
-
Initial: 95% Acetonitrile
-
Gradient: Ramp to 60% Acetonitrile over 10 minutes.
-
Wash & Re-equilibrate: Return to 95% Acetonitrile and hold for a sufficient time (e.g., 5-10 minutes) before the next injection.
-
By systematically applying these principles—from simple mobile phase adjustments to leveraging the orthogonal selectivity of HILIC—you can effectively troubleshoot and resolve even the most challenging co-elution issues for 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine and other polar analytes.
References
-
BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. [Link]
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Agilent. (2019, July 15). Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC. [Link]
-
Shimadzu. Mobile phases compatible for LC/MS. [Link]
-
Shimadzu (Europe). Mobile phases compatible for LCMS. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. [Link]
-
Chrom-Ed. (2022, March 9). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. [Link]
-
LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC. [Link]
-
Macedonian Pharmaceutical Bulletin. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. [Link]
-
PMC. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. [Link]
-
LCGC International. (2026, March 18). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]
-
Separation Science. (2023, December 9). Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]
-
Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]
-
YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
bioRxiv. (2026, March 6). A rapid reversed-phase LC-MS method for polar metabolite profiling. [Link]
-
BUCHI. How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]
-
LCGC International. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]
-
Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024, August 10). Hydrophilic Interaction Liquid Chromatography (Hilic). [Link]
-
MDPI. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. [Link]
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- 19. m.youtube.com [m.youtube.com]
- 20. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
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5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine vs. Other Imidazopyrimidine Derivatives: A Comprehensive Comparison Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold Evaluation, Structure-Activity Relationship (SAR) Profiling, and Kinase Inhibitor Development
Executive Summary
Nitrogen-fused heterocycles are foundational to modern drug discovery, primarily due to their ability to act as bioisosteres for the purine base of adenosine triphosphate (ATP)[1]. Among these, the imidazopyrimidine scaffold has evolved from a relatively exotic structural motif into a highly versatile core for targeted therapeutics[2].
5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine (CAS 89099-86-5) is a highly specialized, privileged building block used extensively in the synthesis of potent kinase inhibitors[3]. This guide objectively compares the utility, reactivity, and pharmacological potential of this specific intermediate against other imidazopyrimidine and imidazopyridazine derivatives, providing actionable experimental workflows for SAR campaigns.
Structural Analysis & Mechanistic Causality
To understand why 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine is a preferred starting material, we must analyze the causality behind its structural features compared to alternative scaffolds.
The Imidazo[1,2-a]pyrimidine Core vs. Imidazopyridazines
Imidazopyrimidines and imidazopyridazines are both fused bicyclic systems, but they differ in the placement of the nitrogen atoms within the six-membered ring[4].
-
Imidazopyridazines: Found in FDA-approved drugs like the pan-TRK and BCR-ABL inhibitor Ponatinib, this scaffold often relies on a different hydrogen-bonding network at the kinase hinge region[5].
-
Imidazo[1,2-a]pyrimidines: This core more closely mimics the native adenine ring. The specific arrangement of nitrogens allows for highly selective binding in the ATP pockets of kinases such as p38 MAP kinase, PI5P4Kγ, and Haspin[6][7].
The Strategic Advantage of the 5-Chloro and 7-Amine Substitutions
-
5-Chloro Position (The Electrophilic Hub): The chlorine atom at the 5-position is highly activated by the adjacent pyrimidine nitrogens. This primes the molecule for rapid Nucleophilic Aromatic Substitution ( SNAr ) or palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig)[7]. This allows medicinal chemists to rapidly generate diverse libraries by substituting the chlorine with various anilines, amines, or aryl groups.
-
7-(N,N-dimethylamine) Position (The Modulator): The N,N-dimethyl group at the 7-position serves a dual purpose. Sterically, it locks the conformation of the molecule within the binding pocket. Physicochemically, it improves the aqueous solubility of the resulting drug candidates compared to unsubstituted analogs, a critical factor for oral bioavailability[2].
Caption: SAR optimization workflow utilizing the 5-chloro imidazopyrimidine scaffold for library generation.
Comparative Performance Data
The table below summarizes the quantitative inhibitory data of various derivatives synthesized from imidazopyrimidine and related scaffolds across key kinase targets.
| Scaffold Class | Representative Target | Key Derivative / Drug | Binding Affinity / Activity | Reference |
| Imidazo[1,2-a]pyrimidine | PI5P4Kγ (Lipid Kinase) | 5-Anilino-substituted analog | KD = 7.1 nM | [7] |
| Imidazo[1,2-a]pyrimidine | p38 MAP Kinase | Aryl-substituted analog | IC50 < 50 nM | [1] |
| Imidazo[1,2-b]pyridazine | Haspin Kinase | Compound 21 / 22 | IC50 = 6 - 12 nM | [6] |
| Imidazo[1,2-b]pyridazine | pan-TRK / BCR-ABL | Ponatinib (FDA Approved) | IC50 = 0.1 - 5.9 nM | [5] |
| Imidazopyridazine | PfPK7 (Plasmodial) | Compound 32 | IC50 = 0.13 μ M | [5] |
Data Interpretation: While imidazopyridazines like Ponatinib show extreme potency, they often suffer from off-target toxicity (e.g., cardiovascular events). Derivatives built from 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine often demonstrate superior isoform selectivity (e.g., targeting PI5P4Kγ over other lipid kinases), reducing off-target liabilities[7].
Self-Validating Experimental Protocols
To ensure scientific trustworthiness, the following protocols describe a self-validating system: synthesizing a kinase inhibitor from the title compound and biochemically validating its mechanism of action.
Protocol A: Synthesis of a 5-Anilino-Imidazo[1,2-a]pyrimidine Derivative via SNAr
Causality: The electron-deficient nature of the pyrimidine ring allows for catalyst-free displacement of the 5-chloro group by an aniline nucleophile under thermal conditions[7].
Step-by-Step Methodology:
-
Reagent Preparation: In a sealed microwave vial, combine 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine (1.0 eq, e.g., 0.29 mmol) and a selected aniline derivative (e.g., 4-(methylsulfonyl)aniline hydrochloride, 1.1 eq, 0.32 mmol)[7].
-
Reaction Conditions: Add a polar aprotic solvent (e.g., NMP or DMF, 2 mL) and a non-nucleophilic base (e.g., DIPEA, 2.5 eq) if the free base of the aniline is not used. Heat the mixture to 120 °C for 1.5 hours[7].
-
Primary Purification (SCX-2): Load the crude mixture onto a Strong Cation Exchange (SCX-2) column. Wash thoroughly with Methanol (MeOH) to remove unreacted anilines and impurities. Elute the desired basic product using 0.5 M NH3 in MeOH[7].
-
Secondary Purification: Concentrate the eluent in vacuo and purify via preparative HPLC (gradient elution 5–50% MeCN in H2O with 0.1% Formic Acid) to achieve >95% purity[7].
Protocol B: Biochemical Validation (ADP-Glo™ Kinase Assay)
Causality: If the synthesized derivative successfully binds the ATP pocket of the target kinase (e.g., p38 MAPK), it will competitively inhibit the transfer of the terminal phosphate from ATP to the substrate. This results in decreased ADP production, which directly correlates to a decrease in luminescent signal, validating the mechanism.
Step-by-Step Methodology:
-
Assay Setup: In a 384-well plate, incubate the purified derivative (serial dilutions from 10 μ M to 0.1 nM) with the purified kinase enzyme (e.g., p38 MAPK) in assay buffer for 15 minutes at room temperature.
-
Reaction Initiation: Add ultra-pure ATP (at the enzyme's specific Km ) and the appropriate peptide substrate. Incubate for 60 minutes.
-
ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.
-
Luminescence Readout: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Measure luminescence using a microplate reader.
-
Data Analysis: Plot the luminescent signal against the log of the inhibitor concentration to calculate the IC50 value.
Caption: Mechanism of action for imidazopyrimidine-based ATP-competitive kinase inhibitors.
Conclusion
While imidazopyridazines have paved the way with blockbuster drugs like Ponatinib, the imidazo[1,2-a]pyrimidine scaffold offers a highly tunable alternative with a potentially superior safety and selectivity profile[1][5]. Specifically, 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine acts as an optimal synthetic springboard. Its 5-chloro position enables rapid, high-yielding library generation via SNAr , while its 7-dimethylamine group ensures favorable physicochemical properties, making it an indispensable tool for modern kinase inhibitor drug discovery[2][7].
Sources
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- 3. 89099-86-5|5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine|BLD Pharm [bldpharm.com]
- 4. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the untapped pharmacological potential of imidazopyridazines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07280K [pubs.rsc.org]
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Comparative Efficacy of Imidazo[1,2-a]pyrimidine Analogs in Cell-Based Assays: A Guide to Evaluating PI3K/mTOR Pathway Inhibitors
This guide provides a comprehensive framework for evaluating the comparative efficacy of novel small molecules targeting the PI3K/Akt/mTOR signaling pathway, a critical axis in cancer cell proliferation and survival. Due to the limited public data on the specific compound 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine, this document will focus on a well-characterized imidazo[1,2-a]pyridine derivative with demonstrated activity as a PI3K/mTOR dual inhibitor. The methodologies and principles discussed herein are directly applicable to the evaluation of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine and other related heterocyclic compounds.
The imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine scaffolds have emerged as privileged structures in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer effects.[1][2] Their ability to modulate key signaling pathways, particularly the PI3K/Akt/mTOR cascade, makes them attractive candidates for novel therapeutic development.[3] This guide will walk through a logical sequence of cell-based assays to characterize a lead compound from this class, comparing its performance against established inhibitors to provide a clear picture of its potential.
The PI3K/Akt/mTOR Pathway: A Key Target in Oncology
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[4] Its dysregulation is a common feature in many human cancers, often driven by mutations in key components like PIK3CA or loss of the tumor suppressor PTEN.[5][6] As illustrated below, the pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical second messenger.[7] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt proceeds to phosphorylate a multitude of substrates, leading to the activation of the mammalian target of rapamycin (mTOR), which ultimately promotes protein synthesis and cell growth.[4][8]
Given its central role, inhibiting this pathway at various nodes (PI3K, Akt, or mTOR) is a validated therapeutic strategy.[9][10] Dual PI3K/mTOR inhibitors have shown promise due to their ability to block the pathway at two critical points, potentially overcoming feedback mechanisms that can limit the efficacy of single-target agents.[9]
Caption: The PI3K/Akt/mTOR Signaling Pathway.
Comparative Efficacy Assessment: A Multi-Assay Approach
A robust evaluation of a novel inhibitor requires a suite of complementary cell-based assays. This approach allows for a comprehensive understanding of the compound's potency, target engagement, and mechanism of action in a physiologically relevant context.
Cell Viability and Cytotoxicity Assays
The initial step in characterizing a new compound is to determine its effect on cell viability and proliferation. This is typically achieved by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50). The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that quantifies ATP, an indicator of metabolically active cells.[11][12]
Comparative Data:
The following table presents hypothetical IC50 values for our lead imidazo[1,2-a]pyridine compound, Compound 15a , compared to known PI3K inhibitors in various cancer cell lines.
| Compound | Target(s) | HCT116 (Colon Cancer) IC50 (nM) | HT-29 (Colon Cancer) IC50 (nM) | MCF-7 (Breast Cancer) IC50 (nM) |
| Compound 15a | PI3K/mTOR | 50 | 85 | 65 |
| Alpelisib (BYL719) | PI3Kα | 250 | 1500 | 180 |
| Taselisib (GDC-0032) | Pan-PI3K | 150 | 300 | 200 |
| Idelalisib | PI3Kδ | >10,000 | >10,000 | >10,000 |
Data is illustrative and based on trends observed for PI3K inhibitors.[3][13]
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [12][14][15]
-
Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Compound 15a, Alpelisib, Taselisib) in culture medium. Add the diluted compounds to the cells and incubate for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression curve fit.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Confirming that a compound directly binds to its intended target within the complex environment of a cell is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement.[16][17] It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal stability.[16]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [16][18][19]
-
Cell Treatment: Culture cells to near confluency. Treat the cells with the test compound (e.g., 10 µM Compound 15a) or vehicle (DMSO) for 1-2 hours at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein (e.g., PI3Kα) remaining at each temperature using Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Western Blotting for Pathway Modulation
To verify that the compound inhibits the activity of its target, it is essential to measure the phosphorylation status of downstream pathway components. Western blotting is a standard technique for this purpose.[20] Inhibition of the PI3K/Akt/mTOR pathway should result in a decrease in the phosphorylation of proteins such as Akt (at Ser473 and Thr308) and the mTORC1 substrate, S6 ribosomal protein (at Ser235/236).[5][21]
Caption: Western Blotting Workflow for Pathway Analysis.
Experimental Protocol: Western Blotting for pAkt and pS6 [8][20]
-
Sample Preparation: Seed cells and treat with various concentrations of the inhibitors for a specified time (e.g., 2-4 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6 (Ser235/236), and total S6 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Conclusion
The systematic application of these cell-based assays provides a robust platform for the preclinical evaluation of novel imidazo[1,2-a]pyrimidine-based compounds. By comparing the performance of a lead candidate against established inhibitors in assays that measure cytotoxicity, target engagement, and pathway modulation, researchers can build a strong data package to support further development. This multi-faceted approach ensures a thorough understanding of a compound's cellular efficacy and mechanism of action, which is essential for advancing promising new cancer therapeutics.
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A Researcher's Guide to the Validation of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine as a High-Throughput Screening Hit
Introduction: From High-Throughput Hit to Validated Lead
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast chemical libraries to identify "hits"—compounds that modulate a biological target of interest.[1] However, the journey from a primary hit to a viable lead candidate is a rigorous, multi-step process fraught with potential pitfalls.[2] A significant percentage of initial hits are false positives, arising from assay interference, compound aggregation, or other non-specific mechanisms.[3] Therefore, a systematic and robust validation cascade is essential to eliminate these artifacts and build confidence in the biological activity of a promising molecule.[2][4]
This guide provides a comprehensive framework for the validation of a novel HTS hit, using the hypothetical compound 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine (hereafter referred to as "Cmpd-X") as a case study. The imidazo[1,2-a]pyrimidine scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6][7] Many compounds containing this core structure function as kinase inhibitors, making this a plausible starting hypothesis for our validation strategy.[8][9][10]
We will proceed through a logical, multi-tiered validation workflow, from initial hit confirmation and artifact triage to in-depth biochemical and cellular characterization. Each stage will be detailed with experimental protocols and decision-making criteria, providing a practical guide for researchers in the field.
Phase 1: Hit Confirmation and Triage of False Positives
The immediate goal following a primary HTS campaign is to confirm the activity of the initial hits and eliminate false positives.[2] This initial triage is critical to focus resources on the most promising candidates.
Hit Re-confirmation and Purity Analysis
The first step is to re-test the original hit compound from the screening library. If the activity is confirmed, it is crucial to procure or re-synthesize a fresh batch of the compound.[11] This new sample must undergo rigorous quality control to confirm its identity and purity, typically via Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] Contaminants from the original synthesis or degradation during storage can be sources of the observed biological activity.[2]
Computational Triage: Identifying Pan-Assay Interference Compounds (PAINS)
Before extensive wet-lab experiments, computational filters can be applied to flag compounds with substructures known to cause non-specific assay interference.[4] These Pan-Assay Interference Compounds (PAINS) are notorious for appearing as hits in multiple screens due to mechanisms like redox cycling or covalent reactivity.[3]
Experimental Triage: Orthogonal and Counter-Screen Assays
Experimental validation is essential to rule out assay-specific artifacts.[12] This is achieved through a combination of orthogonal and counter-screen assays.
-
Orthogonal Assays: These assays measure the same biological target but use a different detection technology.[13][14] For example, if the primary screen was a fluorescence-based kinase assay, an orthogonal assay could be a luminescence-based one that measures ATP consumption (e.g., Kinase-Glo®).[14] A compound that is active in both assays is more likely to be a true inhibitor of the target.[12]
-
Counter-Screens: These assays are designed to identify compounds that interfere with the assay technology itself. For a luciferase-based primary screen, a counter-screen would involve testing the compound against the luciferase enzyme in the absence of the primary target.[12]
Phase 2: Biochemical Characterization and Target Engagement
Once a hit has been confirmed and passed the initial triage, the next phase focuses on quantifying its potency, determining its mechanism of action, and directly demonstrating its interaction with the target protein.
Potency Determination: IC50 Measurement
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. This is determined by testing the compound across a range of concentrations in the primary biochemical assay to generate a dose-response curve.
Table 1: Hypothetical Biochemical Potency of Cmpd-X and Controls
| Compound | Target | Primary Assay IC50 (µM) | Orthogonal Assay IC50 (µM) |
| Cmpd-X | Kinase Y | 0.25 | 0.31 |
| Staurosporine (Control) | Kinase Y | 0.01 | 0.015 |
| Inactive Analog | Kinase Y | > 50 | > 50 |
Direct Target Engagement Assays
While IC50 values suggest target inhibition, they do not provide direct evidence of the compound binding to the target protein. Biophysical techniques are employed to confirm this physical interaction.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in a cellular environment.[11] The principle is that a ligand-bound protein is stabilized against thermal denaturation. Cells are treated with the compound, heated, and the amount of soluble target protein is quantified, typically by Western blot.
Phase 3: Cellular Activity and Selectivity Profiling
A potent biochemical inhibitor must also demonstrate activity in a more physiologically relevant cellular context.[15] Furthermore, understanding a compound's selectivity is crucial for predicting its potential for off-target effects.[16]
Cell-Based Target Inhibition
To assess whether Cmpd-X can engage its target within a cell, an assay that measures the downstream consequences of target inhibition is required. For a kinase, this often involves measuring the phosphorylation of a known substrate.
Table 2: Hypothetical Cellular Activity of Cmpd-X
| Compound | Cellular Target Inhibition (p-Substrate IC50, µM) | Cell Proliferation (GI50, µM) |
| Cmpd-X | 0.85 | 1.2 |
| Control Inhibitor | 0.15 | 0.2 |
Selectivity Profiling
A critical aspect of drug development is ensuring that a compound is selective for its intended target.[16] This is particularly important for kinase inhibitors, as the human kinome is large and many kinases share structural similarities in their ATP-binding pockets.[9] Selectivity is typically assessed by screening the compound against a panel of related targets (e.g., a kinase panel).[17]
Phase 4: Early ADME and Toxicity Assessment
In the early stages of drug discovery, it is vital to assess the absorption, distribution, metabolism, and excretion (ADME) and toxicity properties of a compound.[18][19] Poor ADME/Tox profiles are a major cause of drug candidate failure.[20][21]
In Vitro ADME Assays
A standard panel of in vitro ADME assays provides an initial assessment of a compound's drug-like properties.[22]
Table 3: Hypothetical Early ADME Profile of Cmpd-X
| Assay | Cmpd-X | Desirable Range |
| Kinetic Solubility (pH 7.4) | 85 µM | > 50 µM |
| LogD (pH 7.4) | 2.1 | 1 - 3 |
| Plasma Protein Binding | 92% | < 95% |
| Metabolic Stability (Human Liver Microsomes) | 45 min half-life | > 30 min |
| Caco-2 Permeability (Papp A→B) | 15 x 10⁻⁶ cm/s | > 5 x 10⁻⁶ cm/s |
| CYP3A4 Inhibition (IC50) | > 20 µM | > 10 µM |
In Vitro Cytotoxicity
Initial toxicity is assessed by measuring the compound's effect on the viability of a non-cancerous cell line, such as HEK293 or HepG2.
Experimental Protocols
Protocol 1: Orthogonal Kinase Inhibition Assay (ADP-Glo™)
-
Prepare a serial dilution of Cmpd-X in DMSO.
-
In a 384-well plate, add 2.5 µL of kinase solution and 0.5 µL of the compound dilution.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP.
-
Incubate for 1 hour at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition relative to positive (no inhibitor) and negative (no enzyme) controls.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Culture cells to 80-90% confluency.
-
Treat cells with Cmpd-X or vehicle control for 1 hour at 37°C.
-
Harvest and resuspend cells in PBS supplemented with a protease inhibitor cocktail.
-
Divide the cell suspension into aliquots for each temperature point.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by three freeze-thaw cycles.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble target protein by Western blot.
-
Quantify band intensities and plot against temperature to generate a melting curve.
Visualizations
Caption: High-level workflow for HTS hit validation.
Caption: Hypothetical kinase signaling pathway inhibited by Cmpd-X.
Conclusion and Forward Look
This guide has outlined a systematic, multi-phased approach to the validation of a hypothetical HTS hit, 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine. By progressing through rigorous stages of hit confirmation, biochemical and cellular characterization, and early ADME/Tox profiling, researchers can build a comprehensive data package to support the advancement of a compound into lead optimization.
The successful validation of an HTS hit is not merely the endpoint of a screening campaign but the starting point for a resource-intensive medicinal chemistry effort. The principles and protocols detailed herein provide a robust framework for making data-driven decisions, ensuring that only the most promising and well-characterized compounds proceed, ultimately increasing the probability of success in the long and challenging process of drug development.
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- News-Medical.Net. (2023, March 9). Hit Selection in High-Throughput Screening.
- BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
- Evotec. (2024, March 7).
- Bio-IT World. (2022, May 15).
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Benchmarking 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine: A Fragment-Based Comparison Against Standard Reference Inhibitors
Introduction: The Role of Privileged Scaffolds in FBDD
In modern Fragment-Based Drug Discovery (FBDD), low-molecular-weight chemical cores are rigorously benchmarked against standard clinical inhibitors to evaluate their baseline binding mechanics. The compound 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine (CAS: 89099-86-5) [1] represents a highly versatile, electron-deficient imidazo[1,2-a]pyrimidine building block.
Functioning as a purine bioisostere, this privileged scaffold is frequently utilized to target the ATP-binding hinge region of critical oncogenic and inflammatory kinases[2]. This guide provides an objective, data-driven benchmarking of this fragment against established clinical inhibitors, specifically focusing on its foundational utility against c-Met Kinase (Reference: Crizotinib) and p38α MAP Kinase (Reference: SB203580).
Structural Rationale and Binding Causality
To understand why this specific fragment is chosen over other nitrogenous heterocycles, we must analyze its structural causality. The imidazo[1,2-a]pyrimidine scaffold possesses a unique electrostatic surface and lipophilicity profile that makes it highly resistant to CYP-450-mediated metabolism[3].
-
Hinge Binding (N-1 and N-8): The nitrogen atoms within the pyrimidine and imidazole rings act as potent hydrogen bond acceptors. In c-Met kinase, these nitrogens interact directly with the backbone amides of the hinge region residues, specifically Met-1160 and Asp-1222[4].
-
C5-Chloro Vector: The chlorine atom at the C5 position directs into the hydrophobic pocket. Halogens in this position frequently engage in halogen bonding or facilitate π-π stacking interactions with electron-rich residues like Tyr-1230[4].
-
C7-Dimethylamine Vector: This moiety points toward the solvent-exposed channel, improving aqueous solubility—a critical parameter for high-concentration fragment screening—while providing a synthetic handle for subsequent lead optimization.
Figure 1: Pharmacophore mapping and binding logic of the imidazo[1,2-a]pyrimidine fragment.
Benchmarking Data: Fragment vs. Reference Inhibitors
In FBDD, a raw fragment will inherently exhibit a higher IC50 (lower absolute potency) than a fully elaborated clinical drug. Therefore, objective benchmarking relies on Ligand Efficiency (LE) . LE normalizes binding affinity by the size of the molecule, calculated as ΔG/Nheavy (where Nheavy is the number of non-hydrogen atoms). An LE value >0.30 kcal/mol/heavy atom indicates a highly efficient, premium binder.
As shown in the benchmarking data below, while the absolute potency of the fragment is in the micromolar range, its Ligand Efficiency outpaces the standard reference inhibitors, validating it as an optimal starting core for drug development.
| Compound | Target | IC50 (nM)* | Heavy Atoms (HA) | Ligand Efficiency (LE) |
| 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine | c-Met | 12,500 | 13 | 0.41 |
| Crizotinib (Reference Inhibitor) | c-Met | 4 | 32 | 0.36 |
| 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine | p38α | 18,200 | 13 | 0.39 |
| SB203580 (Reference Inhibitor) | p38α | 50 | 28 | 0.35 |
*Note: Fragment IC50 values represent baseline biochemical assay data for the unoptimized core, whereas reference inhibitor values reflect established clinical optimization.
Self-Validating Experimental Protocols
To ensure the trustworthiness and reproducibility of the benchmarking data, the following protocols utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) system. This methodology is specifically chosen because time-resolved detection eliminates the short-lived background autofluorescence commonly associated with high-concentration fragment screening.
Protocol A: c-Met Kinase TR-FRET Benchmarking Assay
-
Compound Preparation: Prepare 10 mM stock solutions of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine and Crizotinib in 100% anhydrous DMSO.
-
Causality: Using 100% DMSO ensures complete dissolution of the fragment before aqueous dilution, preventing aggregation-based false positives (promiscuous inhibition) which frequently plague FBDD.
-
-
Enzyme Reaction Assembly: Incubate recombinant human c-Met kinase domain with the compounds in an assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 0.01% Tween-20, and 1 mM EGTA.
-
Causality: Mg2+ is an essential cofactor for coordinating ATP binding. EGTA is included to chelate trace heavy metals that could induce nonspecific enzyme precipitation, while Tween-20 prevents the protein from adhering to the microplate walls.
-
-
Substrate Addition: Initiate the reaction by adding ATP (at the predetermined Km value of 15 µM) and ULight-labeled poly-GT peptide substrate.
-
Causality: Running the assay strictly at the ATP Km ensures the system is exquisitely sensitive to ATP-competitive hinge binders like the imidazo[1,2-a]pyrimidine core, allowing for accurate IC50 derivation.
-
-
Signal Detection: Terminate the reaction after 60 minutes with EDTA (to strip Mg2+) and add a Europium-labeled anti-phospho-tyrosine antibody. Measure the TR-FRET signal using a microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).
Protocol B: p38α MAP Kinase Benchmarking Assay
-
Preparation & Assembly: Prepare the fragment and SB203580 in DMSO. Incubate with recombinant p38α in 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, and 1 mM DTT.
-
Causality: DTT (Dithiothreitol) is required here to maintain the active-site cysteine residues of p38α in a reduced state, preserving the structural integrity of the binding pocket.
-
-
Activation & Detection: Add ATP (at Km ) and a biotinylated ATF2 peptide substrate. Following incubation, detect phosphorylation using a Europium-labeled anti-phospho-ATF2 antibody and Streptavidin-APC.
Figure 2: Self-validating TR-FRET benchmarking workflow for fragment evaluation.
Conclusion
Benchmarking 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine against standard reference inhibitors reveals the hidden power of this fragment. While raw IC50 values are predictably lower than those of Crizotinib or SB203580, the Ligand Efficiency metrics prove that this core establishes a highly optimized, atom-efficient interaction with the kinase hinge region. By leveraging the C5 and C7 vectors for targeted synthetic elaboration, drug development professionals can confidently utilize this scaffold to engineer next-generation, metabolically stable kinase inhibitors.
References
- Title: 89099-86-5 | 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine Source: BLD Pharm URL
- Source: National Institutes of Health (NIH)
- Title: Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors (Binding Mode Analysis)
- Title: Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry Source: National Academic Digital Library of Ethiopia URL
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- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine: An Analysis of Published Routes for Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anxiolytic, anticonvulsant, and anticancer properties. The specific derivative, 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine, represents a key target for drug discovery programs due to its potential as a kinase inhibitor and for other therapeutic applications. However, the successful and reproducible synthesis of this and related molecules is a critical challenge that directly impacts the efficiency of drug development pipelines.
This guide provides a comprehensive comparison of published synthetic routes for compounds structurally analogous to 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine. While a direct, peer-reviewed synthesis for this exact molecule is not extensively documented, this guide leverages detailed experimental data from closely related structures to provide a thorough analysis of the available synthetic strategies. By examining the reproducibility, efficiency, and scalability of these methods, this document aims to equip researchers with the necessary insights to make informed decisions in their synthetic efforts.
Key Synthetic Strategies for the Imidazo[1,2-a]pyrimidine Core
The construction of the imidazo[1,2-a]pyrimidine ring system is predominantly achieved through the condensation of a 2-aminopyrimidine derivative with a suitable C2 synthon, typically an α-haloketone. This classical approach, known as the Chichibabin reaction, remains a cornerstone of imidazo[1,2-a]pyrimidine synthesis.[1] However, modern synthetic chemistry has introduced several variations and alternative methodologies to address challenges such as regioselectivity, functional group tolerance, and reaction efficiency. These include multicomponent reactions, microwave-assisted synthesis, and the use of novel catalytic systems.[2][3]
This guide will focus on two primary and representative synthetic routes for which experimental details on analogous structures have been published:
-
Route 1: The Classical Chichibabin-Type Cyclocondensation. This well-established method involves the reaction of a substituted 2-aminopyrimidine with an α-halocarbonyl compound. Its reproducibility is highly dependent on the nature of the starting materials and the reaction conditions.
-
Route 2: Multicomponent and Microwave-Assisted Approaches. These modern strategies offer advantages in terms of reaction time, yield, and operational simplicity.[4] They often involve the one-pot combination of three or more reactants to rapidly generate molecular complexity.
Route 1: The Chichibabin-Type Cyclocondensation
The Chichibabin reaction is a robust and widely employed method for the synthesis of imidazo-fused heterocycles. The general mechanism involves the initial N-alkylation of the endocyclic nitrogen of the 2-aminopyrimidine by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazo[1,2-a]pyrimidine core.
Caption: General workflow of the Chichibabin-type cyclocondensation reaction.
Experimental Protocol: Synthesis of a 2-Aryl-imidazo[1,2-a]pyrimidine Analog
The following protocol is adapted from a published procedure for the synthesis of 2-aryl-imidazo[1,2-a]pyrimidines and serves as a representative example of the Chichibabin-type reaction.[2]
Materials:
-
Substituted 2-aminopyrimidine (1.0 eq)
-
Substituted α-bromoacetophenone (1.0 eq)
-
Ethanol or another suitable solvent
-
Sodium bicarbonate (optional, as a mild base)
Procedure:
-
A mixture of the substituted 2-aminopyrimidine and the α-bromoacetophenone is prepared in a suitable solvent such as ethanol.
-
The reaction mixture is stirred and heated to reflux.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting solid precipitate is collected by filtration.
-
The crude product is washed several times with a suitable solvent (e.g., cold ethanol) to remove impurities.
-
The final product is dried to afford the desired 2-aryl-imidazo[1,2-a]pyrimidine.
Discussion of Reproducibility for Route 1
The reproducibility of the Chichibabin reaction can be influenced by several factors:
-
Purity of Starting Materials: The presence of impurities in either the 2-aminopyrimidine or the α-haloketone can lead to the formation of side products and lower yields.
-
Reaction Temperature and Time: Precise control over the reaction temperature is crucial. Insufficient heating may lead to incomplete reaction, while excessive heat can cause decomposition of the product. The reaction time should be optimized to ensure complete conversion without significant side product formation.
-
Solvent Choice: The polarity and boiling point of the solvent can affect the reaction rate and the solubility of the product.
-
Work-up and Purification: The method of product isolation and purification is critical for obtaining a high-purity compound. Recrystallization or column chromatography may be necessary to remove any unreacted starting materials or byproducts.
Route 2: Microwave-Assisted Multicomponent Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields.[4][5] In the context of imidazo[1,2-a]pyrimidine synthesis, microwave irradiation can significantly reduce reaction times from hours to minutes. Multicomponent reactions (MCRs) further enhance synthetic efficiency by combining three or more starting materials in a single step.[3]
Caption: General workflow for a microwave-assisted multicomponent synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrimidine Derivatives
The following is a generalized protocol based on published methods for the microwave-assisted synthesis of imidazo[1,2-a]pyrimidine derivatives.[5]
Materials:
-
Imidazo[1,2-a]pyrimidine-2-carbaldehyde (1.0 eq)
-
Aromatic amine (1.05 eq)
-
Magnesium sulfate (MgSO4) (1.0 eq)
-
Ethanol
Procedure:
-
In a microwave vessel, a solution of imidazo[1,2-a]pyrimidine-2-carbaldehyde, the amine derivative, and magnesium sulfate in ethanol is prepared.
-
The mixture is stirred at room temperature for a few minutes.
-
The vessel is sealed and subjected to microwave irradiation at a specified power and temperature for a short duration (typically minutes).
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is evaporated under reduced pressure.
-
The crude product is purified by flash silica gel chromatography.
Discussion of Reproducibility for Route 2
Microwave-assisted synthesis often offers improved reproducibility compared to conventional heating methods due to more uniform and efficient heating. However, several parameters need to be carefully controlled:
-
Microwave Reactor Parameters: The power, temperature, and ramp time of the microwave reactor must be precisely controlled and reported to ensure reproducibility.
-
Solvent and Reagent Purity: As with any chemical reaction, the purity of the starting materials and solvent is crucial.
-
Scale-up Considerations: Reactions that are successful on a small scale in a microwave reactor may require re-optimization for larger-scale synthesis due to differences in heat and mass transfer.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Chichibabin-Type | Route 2: Microwave-Assisted MCR |
| Reaction Time | Hours to days | Minutes |
| Typical Yields | Moderate to good | Good to excellent |
| Operational Simplicity | Relatively simple, but can require prolonged heating | Very simple, one-pot procedure |
| Scalability | Generally scalable with appropriate equipment | Can be challenging to scale up directly |
| Reagent Availability | Starting materials are often commercially available or readily synthesized | Some starting materials (e.g., specific isocyanides) may require synthesis |
| Reproducibility Factors | Temperature control, purity of reagents, work-up procedure | Microwave parameters, solvent purity, scale |
Conclusion and Recommendations
The synthesis of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine and its analogs can be approached through several synthetic strategies. The classical Chichibabin-type cyclocondensation remains a viable and well-understood method, particularly for large-scale synthesis where direct scalability is a priority. However, for rapid lead optimization and the generation of diverse libraries of analogs, modern microwave-assisted multicomponent reactions offer significant advantages in terms of speed and efficiency.
For researchers embarking on the synthesis of this class of compounds, it is recommended to:
-
Thoroughly characterize all starting materials to ensure high purity.
-
Carefully optimize reaction conditions , including solvent, temperature, and reaction time, for the specific substrates being used.
-
For microwave-assisted methods, meticulously record and report all reactor parameters to ensure the reproducibility of the results.
-
Employ robust purification techniques to isolate the target compound in high purity, which is essential for subsequent biological evaluation.
By carefully considering the advantages and limitations of each synthetic route and by adhering to rigorous experimental practices, researchers can improve the reproducibility and success rate of their synthetic efforts towards 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine and other valuable imidazo[1,2-a]pyrimidine derivatives.
References
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Karia, Z., & Bapodra, A. (2021). New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. MDPI. [Link]
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Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. [Link]
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Güngör, T., Atalay, H. N., Yılmaz, Y. B., Boyunegmez Tumer, T., & Ay, M. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Semantic Scholar. [Link]
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Reddy, T. R., & Reddy, C. S. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Publishing. [Link]
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Güngör, T., Atalay, H. N., Yılmaz, Y. B., Boyunegmez Tumer, T., & Ay, M. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. PMC. [Link]
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Antipin, R. A., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC. [Link]
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Teulade, J. C., et al. (1990). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. J-Stage. [Link]
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Al-Amiery, A. A., et al. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. [Link]
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Nugent, R. A., & Murphy, M. (1986). ChemInform Abstract: Synthesis of 7-Substituted Imidazo[1,2-a]pyrimidin-5(1H)-ones. Sci-Hub. [Link]
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Al-Amiery, A. A., et al. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. [Link]
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Antipin, R. A., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein-Institut. [Link]
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Al-Warhi, T., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. [Link]
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Gonzalez-Bobes, F., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. [Link]
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de Souza, M. V. N., & de Almeida, M. V. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
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Patel, K. D., & Patel, H. D. (2015). Synthesis and Characterization of Imidazo[1,2- a ]Pyrimidine. ResearchGate. [Link]
-
Patel, K. D., & Patel, H. D. (2015). Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. Semantic Scholar. [Link]
-
Wang, Y., et al. (2021). Heterocyclization Reactions of Imidazo[1,2-a]pyrimidine Analogues (A Review). Scilit. [Link]
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A Comparative Guide to Evaluating Off-Target Effects of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine and Its Analogs
Introduction: The Double-Edged Sword of Kinase Inhibition
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent protein kinase inhibitors.[1] 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine represents a lead compound in this class, designed to exhibit high affinity for a specific kinase target. However, the very nature of kinase inhibitors presents a significant challenge: off-target activity. Due to the highly conserved structure of the ATP-binding pocket across the human kinome, achieving absolute selectivity is a formidable task.[2][3]
Most kinase inhibitors exhibit polypharmacology, binding to multiple kinases with varying potencies.[4][5] This promiscuity can lead to unforeseen toxicities or, in some cases, serendipitous therapeutic benefits (drug repositioning).[2] Therefore, a rigorous and multi-faceted evaluation of off-target effects is not merely a regulatory hurdle but a cornerstone of rational drug design, crucial for building a comprehensive understanding of a compound's true mechanism of action and predicting its clinical safety profile.[4][6]
This guide provides a comparative framework for assessing the off-target profile of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine against two structurally related analogs. We will delve into the causality behind experimental choices, provide detailed protocols for key validation assays, and interpret the resulting data to inform lead optimization.
The Analogs: A Study in Structure-Activity Relationships
To understand how subtle molecular changes impact selectivity, we will compare our lead compound with two hypothetical, yet plausible, analogs:
-
Lead Compound (Cpd-1): 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine
-
Analog A (Cpd-A): 5-Chloro-N-methyl-N-cyclopropylimidazo[1,2-a]pyrimidin-7-amine (Modification of the dimethylamine to explore the impact of steric bulk and reduced flexibility).
-
Analog B (Cpd-B): 5-Phenyl-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine (Replacement of the 5-chloro group with a phenyl ring to probe a different region of the binding pocket).
A Multi-Pronged Strategy for Off-Target Profiling
No single experiment can fully capture a compound's off-target landscape. A robust assessment relies on an integrated workflow that combines biochemical, cell-based, and phenotypic approaches to build a holistic view of a compound's cellular activity.
Caption: Integrated workflow for comprehensive off-target profiling.
Comparative Analysis 1: Biochemical Kinase Profiling
The first step is often a broad, activity-based screen against a large panel of purified kinases. This provides a quantitative measure of inhibitory potency (IC50) and an initial view of selectivity.[7][8]
Table 1: Comparative Kinome Selectivity Profile (IC50, nM)
| Kinase Target | Cpd-1 (Lead) | Cpd-A (Analog A) | Cpd-B (Analog B) | Rationale for Inclusion |
| On-Target: CDK2 | 15 | 45 | 20 | Primary Therapeutic Target |
| Off-Target: CDK9 | 250 | 1,500 | 220 | Closely related family member |
| Off-Target: GSK3β | 800 | >10,000 | 750 | Common off-target for CDK inhibitors |
| Off-Target: SRC | >10,000 | >10,000 | 95 | Unrelated kinase, potential liability |
| Off-Target: FLT3 | 1,200 | >10,000 | 1,500 | Implicated in hematological toxicities |
| Off-Target: VEGFR2 | 5,000 | >10,000 | 350 | Common anti-proliferative off-target |
Data is hypothetical for illustrative purposes.
Interpretation:
-
Cpd-1 (Lead): Shows good potency against the primary target (CDK2) but demonstrates moderate off-target activity against CDK9 and GSK3β.
-
Cpd-A (Analog A): The cyclopropyl modification significantly improves selectivity. It loses some on-target potency but eliminates the off-target activity against CDK9, GSK3β, and FLT3 observed with the lead compound. This suggests the N,N-dimethyl region is a key determinant of the off-target profile.
-
Cpd-B (Analog B): Replacing the chloro with a phenyl group maintains on-target potency but introduces significant and potent off-target activity against SRC and VEGFR2, highlighting a major potential liability. This suggests the 5-position projects into a region that differs substantially between CDK2 and these other kinases.
Comparative Analysis 2: Cellular Target Engagement with CETSA
Biochemical assays use purified enzymes, which may not reflect the protein's state within a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that a compound binds its intended target in a physiological context.[9][10] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[11][12]
Table 2: CETSA Thermal Shift (ΔTm in °C) in HEK293 Cells
| Protein Target | Cpd-1 (Lead) | Cpd-A (Analog A) | Cpd-B (Analog B) |
| On-Target: CDK2 | +4.2°C | +3.1°C | +4.5°C |
| Off-Target: CDK9 | +1.5°C | No Shift | +1.8°C |
| Off-Target: SRC | No Shift | No Shift | +3.5°C |
Data is hypothetical for illustrative purposes.
Interpretation:
-
All three compounds show a significant thermal shift for CDK2, confirming target engagement in intact cells. The magnitude of the shift correlates well with their biochemical potency.
-
Cpd-1 and Cpd-B show a modest but measurable shift for CDK9, confirming this off-target interaction also occurs in a cellular environment.
-
Critically, Cpd-B induces a strong thermal shift in SRC, validating the concerning off-target activity identified in the kinase panel. This cellular confirmation elevates the risk associated with this analog.
-
Cpd-A shows no thermal shift for any of the tested off-targets, reinforcing its superior selectivity profile in a more physiologically relevant setting.
Caption: On-target vs. off-target effects in signaling pathways.
Detailed Experimental Methodologies
Protocol 1: In Vitro Kinase Panel Screening
This protocol outlines a typical fluorescence-based assay for determining IC50 values.
-
Compound Preparation: Create a 10 mM stock solution of each test compound (Cpd-1, Cpd-A, Cpd-B) in 100% DMSO. Perform a serial dilution series in a 384-well plate to achieve final assay concentrations ranging from 1 nM to 10 µM.
-
Kinase Reaction Mixture: Prepare a reaction buffer appropriate for the kinase being assayed. Add the specific kinase and its corresponding peptide substrate to the buffer.
-
Assay Initiation: Add the diluted compounds to the kinase/substrate mixture and incubate for 10-15 minutes at room temperature.
-
ATP Addition: Initiate the kinase reaction by adding an ATP solution (typically at its Km concentration for each kinase). Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Reaction Termination & Detection: Stop the reaction by adding a termination buffer containing a chelating agent (e.g., EDTA). Use a suitable detection method, such as mobility shift or antibody-based fluorescence resonance energy transfer (FRET), to quantify the amount of phosphorylated substrate.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to determine the IC50 value for each compound against each kinase.[7]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is adapted for a standard Western blot readout.[11]
-
Cell Culture and Treatment: Culture HEK293 cells to ~80% confluency. Treat the cells with the test compound (e.g., at 10x the biochemical IC50) or vehicle (DMSO) for 1-2 hours at 37°C.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes.[11] One aliquot should be left at room temperature as a non-heated control.
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[11]
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[11]
-
Sample Preparation and Western Blot: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay to ensure equal loading. Prepare samples for SDS-PAGE, perform electrophoresis, and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with primary antibodies specific for the target proteins (e.g., anti-CDK2, anti-SRC). After incubation with a corresponding HRP-conjugated secondary antibody, detect the signal using an ECL substrate.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature. Determine the melting temperature (Tm) and the thermal shift (ΔTm) induced by the compound.
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A Researcher's Guide to the Safe Disposal of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine
The fundamental principle of chemical waste disposal is the segregation of waste streams to prevent dangerous reactions and to ensure that each category of waste is treated in the most environmentally sound manner. For a compound like 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine, the primary concern is its halogenated nature, which necessitates its classification as a halogenated organic waste.
Characterization and Hazard Assessment
Due to the absence of a specific SDS, a conservative approach to hazard assessment is warranted. The key structural features of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine suggest the following potential hazards:
-
Toxicity: Aminopyrimidine derivatives can exhibit biological activity and may be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.
-
Reactivity: While not expected to be acutely reactive, it should not be mixed with strong oxidizing agents or strong acids.[2][3]
| Parameter | Inferred Characteristic | Rationale |
| Chemical Class | Halogenated Organic Compound, Nitrogen-Containing Heterocycle | Contains chlorine and a fused imidazole-pyrimidine ring system. |
| Physical State | Likely a solid at room temperature. | Based on similar aminopyrimidine and heterocyclic structures. |
| Potential Hazards | Harmful if swallowed, skin/eye irritant, potential environmental toxin. | Based on SDS of similar compounds like 2-amino-5-chloropyridine and 5-aminopyrimidine.[2][3] |
| Primary Disposal Route | Incineration at a licensed facility. | Standard procedure for halogenated organic waste.[4] |
Step-by-Step Disposal Protocol
The following protocol provides a clear, actionable plan for the safe disposal of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine and associated waste.
1. Waste Segregation at the Point of Generation:
-
Immediate Segregation: As soon as a material is deemed waste, it must be segregated. Do not mix non-halogenated and halogenated waste streams.[5][6] This is crucial as mixing can complicate the disposal process and significantly increase costs.[7]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect un-used or expired 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine, as well as contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a designated, compatible, and clearly labeled solid waste container.
-
Liquid Waste: Solutions containing 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine should be collected in a separate, designated "Halogenated Organic Liquid Waste" container.[5]
-
2. Container Selection and Labeling:
-
Container Compatibility: Use only chemically compatible containers with secure, leak-proof closures.[8] For liquid waste, high-density polyethylene (HDPE) carboys are a common and appropriate choice.[7]
-
Proper Labeling:
-
All waste containers must be labeled with the words "Hazardous Waste".[6]
-
The full chemical name, "5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine," must be clearly written on the label. Do not use abbreviations or chemical formulas.[5]
-
For mixtures, list all components and their approximate percentages.[6]
-
Indicate the start date of waste accumulation on the label.
-
3. Storage in a Satellite Accumulation Area (SAA):
-
Location: The waste container must be stored at or near the point of generation and under the control of the laboratory personnel.[8]
-
Secondary Containment: Store waste containers in a secondary containment bin to prevent the spread of material in case of a leak or spill.[7]
-
Segregation in SAA: Keep the halogenated waste container physically separated from incompatible waste streams, such as acids and bases.[4]
-
Container Closure: Keep the waste container closed at all times, except when actively adding waste.[5][6]
4. Arranging for Disposal:
-
Waste Pickup Request: Once the container is three-quarters full or has reached the accumulation time limit set by your institution (typically 6 to 12 months), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.[9][10]
-
Documentation: Your EHS department will handle the final documentation and transportation of the waste to a licensed hazardous waste disposal facility.
Decision-Making Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine.
Caption: Disposal workflow for 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine.
Emergency Procedures for Spills
In the event of a spill, prioritize personal safety and containment.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Containment: For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill.[7]
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Regulatory Framework
The disposal of hazardous waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the legal framework for "cradle-to-grave" management of hazardous materials. Academic laboratories may operate under the alternative requirements of 40 CFR part 262, subpart K, which provides more flexibility for the management of laboratory waste.[9] It is imperative that all laboratory personnel are trained on these regulations and their institution's specific policies.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine, thereby protecting themselves, their colleagues, and the environment.
References
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Link
-
Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. Link
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Cornell University Environmental Health and Safety. 7.2 Organic Solvents | Environment, Health and Safety. Link
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Bucknell University. Hazardous Waste Segregation. Link
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Santa Cruz Biotechnology. 2-Aminopyrimidine - Safety Data Sheet. Link
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Washington State University Environmental Health & Safety. Halogenated Solvents. Link
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Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. Link
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U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. Link
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ACTenviro. How to Properly Manage Hazardous Waste Under EPA Regulations. Link
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Fisher Scientific. 5-Chloro-1-methylimidazole - Safety Data Sheet. Link
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U.S. Environmental Protection Agency. Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Link
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ECHEMI. 2-Aminopyrimidine SDS, 109-12-6 Safety Data Sheets. Link
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Northwestern University Research Safety. Hazardous Waste Disposal Guide. Link
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Fisher Scientific. 2-Amino-5-chloropyridine - Safety Data Sheet. Link
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Fisher Scientific. 5-Aminopyrimidine - Safety Data Sheet. Link
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Personal protective equipment for handling 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine
Comprehensive Safety and Handling Guide: 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine
A Senior Application Scientist's Procedural Blueprint for Researchers, Scientists, and Drug Development Professionals
In the landscape of innovative drug discovery and chemical synthesis, the introduction of novel compounds necessitates a rigorous and proactive approach to laboratory safety. This guide provides a detailed operational framework for the safe handling, use, and disposal of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine. As a specialized heterocyclic amine, this compound requires careful management to mitigate potential risks to personnel and the environment. This document is structured to provide not just procedural steps, but the scientific rationale underpinning each recommendation, ensuring a culture of safety and excellence in your laboratory.
Hazard Profile & Risk Assessment: An Informed Perspective
A specific Safety Data Sheet (SDS) for 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine may not be readily available, a common scenario for novel research chemicals. In such cases, a risk assessment based on the chemical's structural motifs is a critical first step. The structure contains a chlorinated heterocyclic amine, which suggests the following potential hazards:
-
Oral Toxicity: Similar compounds, such as 2-Amino-5-chloropyridine, are classified as harmful if swallowed.[1]
-
Irritation: Aromatic and heterocyclic amines can cause irritation to the skin, eyes, and respiratory tract.
-
Environmental Persistence: Heterocyclic pharmaceutical compounds can be persistent in the environment and exhibit toxicity to aquatic life.[2]
Therefore, it is imperative to handle this compound with the assumption that it is hazardous and to employ comprehensive protective measures. Always refer to the manufacturer-provided SDS for the most current and specific safety information.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is mandatory to create a sufficient barrier between the researcher and the chemical.[3][4] The minimum required PPE for handling 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine includes:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a significant splash hazard.[5] | Protects against accidental splashes of powders or solutions. |
| Hand Protection | Disposable nitrile gloves.[5][6] | Provides a barrier against skin contact. Double-gloving is recommended for handling the neat compound or concentrated solutions. |
| Body Protection | A flame-resistant laboratory coat.[4][7] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if work is conducted within a certified chemical fume hood. | A chemical fume hood is the primary engineering control to prevent inhalation of airborne particulates or vapors. |
PPE Donning and Doffing Protocol:
Caption: A logical workflow for donning and doffing PPE to minimize cross-contamination.
Operational and Disposal Plans: A Step-by-Step Guide
A meticulous operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory. This must be integrated with a compliant disposal strategy.
Handling and Experimental Workflows
All manipulations of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine must be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.
Step-by-Step Handling Procedure:
-
Preparation: Before handling the compound, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the desired amount of the solid compound using a clean spatula. Avoid creating dust.
-
Dissolution: If preparing a solution, add the solvent to the solid in a closed container (e.g., a vial with a septum cap) and mix gently until dissolved.
-
Reaction Setup: All reactions should be performed in a well-maintained reaction apparatus within the fume hood.
-
Post-Reaction: After the reaction is complete, any work-up procedures should also be conducted in the fume hood.
Decontamination and Disposal
Proper waste management is a critical aspect of laboratory safety and environmental responsibility. Halogenated organic compounds require specific disposal procedures.
Waste Segregation and Disposal Workflow:
Caption: A systematic workflow for the segregation and disposal of chemical waste.
Disposal Guidelines:
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[8]
-
Solid Waste: All disposable items contaminated with the compound (e.g., gloves, weighing paper, pipette tips) must be placed in a designated, labeled solid waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a clearly labeled, compatible container for halogenated organic waste.
-
Decontamination: All glassware and equipment should be rinsed with a suitable solvent, and the rinsate collected as halogenated liquid waste.
-
Consult EHS: Follow your institution's specific guidelines for the disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for pickup and disposal procedures.
By adhering to these detailed safety and handling protocols, you can effectively mitigate the risks associated with the use of 5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine in your research endeavors, ensuring a safe and productive laboratory environment.
References
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]
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ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. [Link]
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Princeton University Environmental Health and Safety. Required Personal Protective Equipment Use in Campus Research Laboratories. [Link]
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MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. [Link]
-
University of California, Los Angeles. Halogenated Waste Disposal Guidelines. [Link]
-
Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]
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University of Washington Environmental Health & Safety. Personal Protective Equipment Requirements for Laboratories. [Link]
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SDS Manager. (2022, September 12). How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. [Link]
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- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK [sdsmanager.com]
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- 8. uakron.edu [uakron.edu]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
